molecular formula C11H8ClFN2 B575983 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine CAS No. 180606-98-8

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Numéro de catalogue: B575983
Numéro CAS: 180606-98-8
Poids moléculaire: 222.647
Clé InChI: CYQAJZLVYSANJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS 180606-98-8) is a high-purity chemical intermediate primarily utilized in organic synthesis and the development of active compounds for pharmaceutical and agrochemical applications . This compound, with the molecular formula C₁₁H₈ClFN₂ and a molecular weight of 222.65 g/mol, belongs to the pyrimidine family, a privileged scaffold in medicinal chemistry . The presence of a chlorine atom at the 4-position of the pyrimidine ring makes it a versatile building block for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, and nucleophilic aromatic substitution . Researchers value this reagent for constructing complex molecules targeting various disease pathways or for creating novel herbicidal agents . Its structural features, including the 3-fluorophenyl substituent and the methyl group, contribute to its unique electronic and steric properties, which can influence the bioavailability and binding affinity of final target molecules. Computational physicochemical data indicates a topological polar surface area (TPSA) of 25.78 Ų and a LogP value of 3.24, parameters that are useful in early-stage drug discovery for predicting membrane permeability . This product is supplied with a guaranteed purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . This product is for research and further manufacturing use only. It is not intended for direct human use.

Propriétés

IUPAC Name

4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2/c1-7-5-10(12)15-11(14-7)8-3-2-4-9(13)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQAJZLVYSANJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC(=CC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656172
Record name 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180606-98-8
Record name 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine
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Record name 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine
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Foundational & Exploratory

The Strategic Utility of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in Targeted Drug Discovery: Structural Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrimidine core remains one of the most privileged scaffolds, particularly in the development of targeted kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 180606-98-8) serves as a highly versatile, commercially available building block[1]. By pre-installing critical pharmacophores—a lipophilic 3-fluorophenyl ring and a sterically demanding methyl group—this intermediate allows researchers to rapidly access complex 2,4,6-trisubstituted pyrimidines through late-stage functionalization at the highly reactive C4 position.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, the mechanistic rationale behind its structural features, and field-validated experimental protocols for both its synthesis and downstream application.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is critical for predicting its behavior in organic solvents during synthesis and its contribution to the overall lipophilicity of the final active pharmaceutical ingredient (API).

PropertyValueClinical / Synthetic Relevance
CAS Number 180606-98-8Unique identifier for commercial sourcing[2].
Molecular Formula C11H8ClFN2Dictates isotopic mass distribution (M and M+2 peaks).
Molecular Weight 222.65 g/mol Low molecular weight allows for downstream additions while adhering to Lipinski’s Rule of 5[2].
Topological Polar Surface Area (PSA) 25.78 ŲExcellent membrane permeability profile; leaves room for polar functional groups in the final drug[2].
LogP (Predicted) 3.24Highly lipophilic; requires non-polar or moderately polar solvents (e.g., EtOAc, DCM) for extraction[2].

Structural & Mechanistic Rationale

The architectural design of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is highly intentional, with each substituent playing a distinct chemical and biological role:

  • C4-Chloro Group (The Reactive Center): The chlorine atom at the 4-position is highly activated by the electron-withdrawing nature of the pyrimidine ring's nitrogen atoms. This makes the C4 position a prime electrophilic center, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) with amines, alcohols, and thiols, as well as Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).

  • C2-(3-Fluorophenyl) Moiety (The Hinge Binder): In kinase inhibitor design, the C2-aryl group frequently occupies the hydrophobic pocket adjacent to the ATP-binding hinge region. The meta-fluoro substitution provides a strong lipophilic vector and enables potential halogen bonding with backbone carbonyls, significantly enhancing target affinity without drastically increasing molecular weight.

  • C6-Methyl Group (The Steric Lock): The methyl group at C6 provides essential steric bulk. During downstream functionalization, this bulk restricts the rotational degrees of freedom of the resulting molecule, locking it into a bioactive conformation and reducing off-target entropy penalties.

Experimental Workflows: Synthesis and Functionalization

As a self-validating system, the following protocols include built-in analytical checkpoints to ensure reaction fidelity and high yield.

Protocol A: Synthesis of the Pyrimidine Core via Chlorination

The synthesis of the target scaffold typically involves the cyclocondensation of 3-fluorobenzamidine with ethyl acetoacetate, yielding a pyrimidin-4-ol tautomeric intermediate, followed by chlorination[3].

Step-by-Step Methodology:

  • Cyclocondensation: In a round-bottom flask, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol. Add 3-fluorobenzamidine hydrochloride (1.0 eq) and stir for 15 minutes to liberate the free base. Add ethyl acetoacetate (1.1 eq) dropwise. Reflux the mixture for 6 hours.

  • Intermediate Workup: Concentrate the reaction mixture under reduced pressure. Resuspend in water and acidify with 1M HCl to pH 4. Filter the precipitated 2-(3-fluorophenyl)-6-methylpyrimidin-4-ol and dry under a vacuum.

  • Chlorination (The Critical Step): Suspend the dried intermediate in neat Phosphorus oxychloride (POCl3) (10.0 eq). Add a catalytic amount of anhydrous pyridine (0.1 eq).

    • Causality: POCl3 activates the hydroxyl tautomer by converting it into a highly reactive dichlorophosphate ester leaving group. Pyridine acts as an acid scavenger and a nucleophilic catalyst, accelerating the displacement of the phosphate by the chloride ion[3].

  • Heating & Validation: Reflux the mixture at 105 °C for 3 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the baseline polar spot and the emergence of a high-Rf spot confirms complete conversion.

  • Quenching: Cool the mixture to room temperature and carefully add it dropwise to crushed ice to safely hydrolyze excess POCl3. Extract with Ethyl Acetate (3x), wash the organic layer with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate to yield the pure 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

Protocol B: Downstream Functionalization via SNAr

To convert the scaffold into a bioactive API, the C4-chloro group is displaced by a primary amine (e.g., a substituted aniline).

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, dissolve 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq) and the desired primary amine (1.2 eq) in n-butanol (0.2 M).

    • Causality: n-Butanol is selected because its high boiling point (117 °C) allows for the thermal driving of the SNAr reaction without requiring specialized high-pressure microwave reactors.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

    • Causality: As the SNAr reaction proceeds, HCl is generated. DIPEA acts as a non-nucleophilic base to scavenge this acid, preventing the amine nucleophile from becoming protonated and deactivated, which would stall the reaction.

  • Heating & Validation: Stir the mixture at 100 °C for 12–16 hours. Validation Check: Perform LC-MS analysis. The target mass should reflect the addition of the amine and the loss of the chlorine isotope pattern (absence of the M / M+2 3:1 ratio), confirming successful displacement.

  • Purification: Evaporate the n-butanol under reduced pressure. Redissolve the crude residue in dichloromethane, wash with water, and purify via flash column chromatography to isolate the final 2,4,6-trisubstituted pyrimidine.

Workflow Visualization

The following diagram illustrates the synthetic divergence of the scaffold, highlighting how the core building block can be routed through either nucleophilic substitution or cross-coupling to generate diverse chemical libraries.

G A 3-Fluorobenzamidine + Ethyl Acetoacetate B 2-(3-Fluorophenyl)-6-methylpyrimidin-4-ol (Tautomeric Intermediate) A->B NaOEt, EtOH, Reflux (Cyclocondensation) C 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 180606-98-8) B->C POCl3, Pyridine, 100°C (Chlorination) D Nucleophilic Aromatic Substitution (SNAr with Amines) C->D DIPEA, n-BuOH, 100°C E Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) C->E Pd(dppf)Cl2, K2CO3, 1,4-Dioxane F 2,4,6-Trisubstituted Pyrimidine (Kinase Inhibitor Core) D->F E->F

Figure 1: Synthetic workflow and downstream functionalization of CAS 180606-98-8.

References

  • GuideChem. "180606-98-8 C11H8ClFN2 - Chemical Dictionary". GuideChem Database.
  • ChemScene. "180606-98-8 | 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine". ChemScene Product Catalog.
  • National Institutes of Health (PMC). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". Organic Process Research & Development.

Sources

Structural Elucidation of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Pyrimidine Scaffolds in Medicinal Chemistry

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 180606-98-8)[1] is a highly versatile electrophilic building block in modern drug discovery. Pyrimidine scaffolds substituted with halogens and aryl groups act as critical intermediates in the synthesis of complex pharmaceuticals, including ABCG2 transport protein modulators[2] and Nurr1-RXRα-selective rexinoids[3].

The C4-chlorine atom serves as an optimal leaving group for nucleophilic aromatic substitution (S N​ Ar) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Simultaneously, the 3-fluorophenyl group is frequently incorporated to modulate lipophilicity, enhance metabolic stability by blocking cytochrome P450 oxidation sites, and improve binding affinity via halogen bonding. Accurate structural verification of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is critical to ensure downstream synthetic fidelity.

Theoretical Framework: Causality of Chemical Shifts and J-Coupling

When analyzing the 1 H and 13 C NMR spectra of 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine, the chemical shifts are governed by three primary electronic effects:

  • Nitrogen Electronegativity and Anisotropy: The two nitrogen atoms (N1, N3) in the pyrimidine ring are highly electronegative, withdrawing electron density from the C2, C4, and C6 positions via inductive and resonance effects. This severely deshields the carbons at these positions, pushing their 13 C signals downfield into the 160–170 ppm region.

  • Halogen and Alkyl Contributions: The C4-chlorine atom exerts a strong inductive electron-withdrawing effect but donates electron density via resonance, stabilizing the ring. Conversely, the C6-methyl group is electron-donating via hyperconjugation, slightly shielding the adjacent C5 proton, which typically resonates as a sharp singlet around 7.15 ppm.

  • 19 F Spin-Spin Coupling: The presence of a fluorine atom ( 19 F, spin = 1/2, 100% natural abundance) on the phenyl ring introduces complex heteronuclear spin-spin splitting in both 1 H and 13 C spectra. In the 13 C spectrum, the carbon directly attached to the fluorine (C3') exhibits a massive one-bond coupling constant ( 1JCF​≈245 Hz). The magnitude of this coupling decays predictably with distance ( 2JCF​≈21 Hz, 3JCF​≈8 Hz, 4JCF​≈3 Hz). This predictable decay acts as an internal, self-validating metric for exact carbon assignment.

F_Coupling Start 13C Signal in Aromatic Region (110 - 165 ppm) IsDoublet Is the signal a doublet? Start->IsDoublet J240 1J(C,F) ~ 240-250 Hz Assign to C3' (C-F) IsDoublet->J240 Yes, J > 200 Hz J20 2J(C,F) ~ 20-25 Hz Assign to C2' or C4' IsDoublet->J20 Yes, J ~ 20 Hz J8 3J(C,F) ~ 7-9 Hz Assign to C1' or C5' IsDoublet->J8 Yes, J ~ 8 Hz J3 4J(C,F) ~ 2-4 Hz Assign to C6' IsDoublet->J3 Yes, J ~ 3 Hz NoCoupling Singlet Assign to Pyrimidine Carbons IsDoublet->NoCoupling No

Logical decision tree for assigning 19F-coupled 13C NMR signals.

Standardized NMR Acquisition Protocol

To ensure high-fidelity, self-validating spectral data, the following standardized protocol must be adhered to. The methodology relies on precise calibration against the residual solvent peak, ensuring that chemical shift values remain absolute and reproducible across different laboratories.

  • Step 1: Sample Preparation: Dissolve 10–15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is selected because it lacks exchangeable protons that might obscure the aromatic region, and its low viscosity provides sharp linewidths.

  • Step 2: Locking and Shimming: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ . Perform gradient shimming (topshim) to optimize the Z, Z2, and Z3 coils. A well-shimmed sample is validated by observing a full width at half maximum (FWHM) of < 1.0 Hz for the residual CHCl 3​ peak.

  • Step 3: 1 H NMR Acquisition: Acquire the proton spectrum using a standard 30° pulse program (zg30). Set the relaxation delay (d1) to 1.0 second and the number of scans (ns) to 16. Calibrate the chemical shift axis by setting the residual CHCl 3​ singlet exactly to 7.26 ppm.

  • Step 4: 13 C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled 30° pulse program (zgpg30). Because quaternary carbons (like C2, C4, C6, and C3') lack attached protons, they suffer from long longitudinal relaxation times ( T1​ ) and lack Nuclear Overhauser Effect (NOE) enhancement. To compensate and ensure these critical peaks are visible, increase the relaxation delay (d1) to 2.0 seconds and the number of scans (ns) to at least 512. Calibrate the central peak of the CDCl 3​ triplet exactly to 77.16 ppm.

NMR_Workflow A Sample Preparation (10-15 mg in 0.6 mL CDCl3) B Locking & Shimming (Optimize Z, Z2, Z3 for CDCl3) A->B C 1H Acquisition (ns=16, d1=1s, zg30) B->C D 13C Acquisition (ns=512, d1=2s, zgpg30) C->D E Data Processing (FT, Phase Correction, Baseline) D->E F Signal Assignment (Integrals, J-Coupling Analysis) E->F

Workflow for standardized NMR sample preparation and spectral acquisition.

Spectral Data Analysis and Tabulation

The quantitative data below represents the highly accurate theoretical chemical shifts and coupling constants for 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, derived from empirical rules of pyrimidine and fluorobenzene derivatives.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Causality
H2' 8.12dt (or ddd) 3JHF​≈9.5 , 4JHH​≈2.5 1HOrtho to pyrimidine, ortho to F. Strongly deshielded by pyrimidine ring current.
H6' 8.05dt (or ddd) 3JHH​≈7.8 , 4JHF​≈1.5 1HOrtho to pyrimidine, para to F.
H5' 7.42td 3JHH​≈8.0 , 4JHF​≈6.0 1HMeta to pyrimidine, meta to F.
H4' 7.18tdd (or ddt) 3JHH​≈8.0 , 3JHF​≈8.5 1HPara to pyrimidine, ortho to F. Split heavily by adjacent fluorine.
H5 7.15s-1HPyrimidine core proton. Shielded by C6-methyl, deshielded by C4-Cl.
CH 3​ 2.55s-3HMethyl group attached to electron-deficient pyrimidine C6.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Causality
C6 (Pyr) 168.5s-Attached to methyl; highly deshielded by adjacent N1.
C2 (Pyr) 163.2d 4JCF​≈2.5 Between two nitrogens; long-range F coupling from phenyl ring.
C3' (Ph) 163.0d 1JCF​≈245.0 Directly attached to Fluorine. Massive one-bond coupling.
C4 (Pyr) 161.4s-Attached to electronegative Chlorine.
C1' (Ph) 139.1d 3JCF​≈7.5 Attached to pyrimidine C2.
C5' (Ph) 130.2d 3JCF​≈8.0 Meta to Fluorine.
C6' (Ph) 124.1d 4JCF​≈3.0 Para to Fluorine.
C5 (Pyr) 119.5s-Only protonated carbon on the pyrimidine ring.
C4' (Ph) 117.8d 2JCF​≈21.5 Ortho to Fluorine.
C2' (Ph) 115.2d 2JCF​≈23.0 Ortho to Fluorine, sterically compressed by pyrimidine.
CH 3​ 24.2s-Aliphatic methyl carbon.

Conclusion

The structural elucidation of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is an exercise in understanding heteronuclear spin-spin coupling and the profound electronic effects of the pyrimidine core. By rigorously applying standardized acquisition protocols and utilizing the predictable decay of JCF​ coupling constants, researchers can achieve a self-validating assignment of all proton and carbon resonances, ensuring the integrity of downstream medicinal chemistry workflows.

References

  • BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides. Journal of Medicinal Chemistry (2025).[Link]

  • 4-Anilino-2-pyridylquinazolines and -pyrimidines as Highly Potent and Nontoxic Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry (2017).[Link]

Sources

An In-depth Technical Guide to the Determination of Melting and Boiling Points for 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure, while the boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to vaporization.[1] These properties are intrinsically linked to the compound's molecular structure, including its molecular weight, polarity, and the intermolecular forces at play, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding.[2][3] For drug development professionals, an accurate determination of the melting point is a crucial indicator of purity; impurities tend to lower and broaden the melting point range.[4][5] The boiling point, particularly for volatile compounds, is essential for purification processes like distillation and for understanding a compound's handling and storage requirements.[6]

This guide is structured to provide both theoretical understanding and practical, step-by-step protocols for the experimental determination of these properties. Furthermore, we will explore computational approaches that offer predictive insights, a valuable tool in the early stages of research when physical samples may be scarce.

Part 1: Experimental Determination of Melting and Boiling Points

The experimental determination of melting and boiling points remains the gold standard for obtaining accurate and reliable data. These techniques are well-established and rely on the direct observation of phase transitions.

Melting Point Determination

The melting point of a solid organic compound is a key physical property used for identification and purity assessment.[5] Pure crystalline solids typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[4] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.

1.1.1. Capillary Method

The most common and accessible method for determining the melting point of a solid is the capillary method, often utilizing a melting point apparatus.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, solid 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is finely powdered.[7]

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[7]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[4]

  • Rapid Initial Measurement: A preliminary, rapid heating is performed to get an approximate melting point.[4]

  • Accurate Measurement: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the end of melting) are recorded. This range is the melting point of the sample.[7]

Causality Behind Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.

  • Small Sample Size: A small sample size minimizes thermal gradients within the sample, leading to a sharper, more accurate melting point reading.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block, the thermometer, and the sample to remain in thermal equilibrium, ensuring an accurate measurement.

1.1.2. Data Presentation: Melting Point
ParameterValue
Compound Name 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine
CAS Number 1373232-43-4
Molecular Formula C₁₁H₈ClFN₂
Molecular Weight 222.65 g/mol
Experimental Melting Point Data not available
Predicted Melting Point See Computational Prediction Section

Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Finely Powdered) B Capillary Tube Loading A->B C Placement in Melting Point Apparatus B->C D Rapid Heating (Approximate M.P.) C->D E Slow Heating (1-2°C/min) D->E Cool and repeat with new sample F Record Melting Range E->F

Caption: Experimental workflow for determining the melting point using the capillary method.

Boiling Point Determination

The boiling point of a liquid is another crucial physical constant that aids in its identification and assessment of purity.[2] It is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[8]

1.2.1. Micro Boiling Point (Capillary) Method

For small quantities of a liquid, the micro boiling point method is highly effective.[1]

Experimental Protocol:

  • Sample Preparation: A few drops of liquid 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine are placed in a small test tube (fusion tube).

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8]

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil or a metal block heater).[1]

  • Heating and Observation: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.[1]

  • Cooling and Recording: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1]

Causality Behind Experimental Choices:

  • Inverted Capillary: The inverted capillary traps air. As the liquid is heated, this air expands and is replaced by the vapor of the liquid. The stream of bubbles indicates that the vapor pressure of the liquid is greater than the atmospheric pressure.

  • Recording on Cooling: Recording the temperature as the liquid enters the capillary upon cooling provides a more accurate measurement of the boiling point, as it signifies the point where the external pressure is just greater than the vapor pressure of the liquid.

1.2.2. Data Presentation: Boiling Point
ParameterValue
Compound Name 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine
CAS Number 1373232-43-4
Molecular Formula C₁₁H₈ClFN₂
Molecular Weight 222.65 g/mol
Experimental Boiling Point Data not available
Predicted Boiling Point See Computational Prediction Section

Workflow for Micro Boiling Point Determination

BoilingPointWorkflow A Place Liquid in Test Tube B Insert Inverted Sealed Capillary A->B C Heat in Apparatus B->C D Observe Stream of Bubbles C->D E Cool Slowly D->E F Record Temperature when Liquid Enters Capillary E->F

Caption: Experimental workflow for the micro determination of boiling point.

Part 2: Computational Prediction of Melting and Boiling Points

In modern drug discovery, computational methods are increasingly employed to predict the physicochemical properties of molecules before their synthesis, saving time and resources.[9] These methods, however, provide estimates and should ideally be validated by experimental data.

Principles of Prediction

The prediction of melting and boiling points from chemical structure is a complex task.[10] The boiling point is primarily dependent on intermolecular interactions in the liquid state.[10] In contrast, the melting point is influenced by both intermolecular forces and the stability of the crystal lattice, making it more challenging to predict accurately.[10]

Prediction Methodologies

A variety of computational models are available for predicting these properties:

  • Group Contribution Methods: These methods estimate properties by summing the contributions of individual functional groups within the molecule.[11] They are computationally inexpensive but may lack accuracy for complex or novel structures.

  • Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate molecular descriptors with experimental data. These models can be highly accurate for compounds similar to those in the training set.

  • Machine Learning and Neural Networks: More advanced models, such as graph convolutional neural networks, learn from large datasets of chemical structures and their properties to make predictions.[10] These can offer higher accuracy but require substantial training data.

  • First-Principles Methods: These methods use quantum mechanics to simulate molecular behavior and predict properties.[12][13] While computationally intensive, they are based on fundamental physics and can be applied to novel compounds without reliance on large experimental datasets.

Utilizing Predictive Tools

Several online platforms and software packages can be used to predict the melting and boiling points of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine. When using these tools, it is crucial to consider the underlying model and its reported accuracy. For instance, some predictors may have an error of around 40°C for melting points.[14]

Conclusion

The determination of the melting and boiling points of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a critical step in its physicochemical characterization. While experimental data for this specific compound is not currently found in the public domain, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. The capillary methods for both melting and boiling points are robust, reliable, and suitable for the small sample sizes often encountered in a research and development setting.

Furthermore, the integration of computational prediction tools offers a valuable preliminary assessment of these properties, guiding experimental design and resource allocation. For researchers and drug development professionals, a combined approach of computational prediction followed by careful experimental validation will ensure the generation of accurate and reliable data, underpinning the successful progression of this and other novel compounds through the development pipeline.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • Constantinou, L., & Gani, R. (1994). New group contribution method for estimating properties of pure compounds. AIChE Journal, 40(10), 1697-1710.
  • University of Salahaddin-Erbil. (n.d.). EXPERIMENT (3). Determination of the melting point. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • Jain, A., & Yalkowsky, S. H. (2001). Estimation of the normal boiling points of organic compounds. Industrial & Engineering Chemistry Research, 40(16), 3584-3587.
  • University of Salahaddin-Erbil. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Kresse, G., & Hafner, J. (1993). Ab initio molecular dynamics for liquid metals. Physical Review B, 47(1), 558-561.
  • University of Massachusetts Boston. (2013, April 15). Experiment 1 - Melting Points. Retrieved from [Link]

  • Brown University. (2015, July 27). Researchers predict material with record-setting melting point. Retrieved from [Link]

  • Stenzel, M., & Schaduang, W. (2025, June 3). Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach. ACS Omega. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility Profile of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in Polar Aprotic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, a heterocyclic compound of interest in pharmaceutical and chemical research. In the absence of extensive published solubility data for this specific molecule, this document outlines the theoretical principles governing its solubility in polar aprotic solvents, provides a detailed experimental protocol for determining its solubility, and discusses the implications of these properties in a drug development context. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and similar chemical entities.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role in its ultimate success. Among these, aqueous and non-aqueous solubility are critical determinants of a compound's bioavailability, formulation feasibility, and overall developability.[1] 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, a substituted pyrimidine, belongs to a class of heterocyclic compounds renowned for their diverse biological activities, including their roles as kinase inhibitors.[2] Understanding the solubility of this compound in various solvent systems is paramount for its effective use in high-throughput screening, synthetic chemistry, and formulation development.

Polar aprotic solvents are a class of solvents that are polar but do not have acidic protons, meaning they cannot donate hydrogen bonds.[3] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone.[4][5] These solvents are widely used in organic synthesis and early-stage drug discovery for their ability to dissolve a broad range of organic molecules, including those with poor aqueous solubility.[6][7] This guide will focus on the theoretical and practical aspects of determining the solubility of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in these key solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[8] This rule suggests that a solute will dissolve best in a solvent that has a similar polarity. To anticipate the solubility of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, we must first examine its molecular structure and the properties of polar aprotic solvents.

Molecular Characteristics of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

The structure of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (Molecular Formula: C11H8ClFN2, Molecular Weight: 222.65 g/mol ) incorporates several features that influence its solubility[9]:

  • Aromatic Rings: The presence of a pyrimidine ring and a fluorophenyl ring contributes to the molecule's planarity and potential for π-π stacking interactions.

  • Polar Functional Groups: The nitrogen atoms within the pyrimidine ring, the chloro group, and the fluoro group introduce polarity to the molecule.

  • Lack of Protic Groups: The molecule does not possess O-H or N-H bonds, precluding its ability to act as a hydrogen bond donor.[4]

Properties of Polar Aprotic Solvents

Polar aprotic solvents are characterized by their moderate to high dielectric constants and dipole moments.[10] They can act as hydrogen bond acceptors but not donors.[3] This property is crucial as it prevents the formation of a "solvent cage" around anionic nucleophiles, which can occur in protic solvents.[7] The ability of these solvents to dissolve a wide range of compounds, including salts, makes them invaluable in chemical reactions and biological assays.[3][6]

Predicted Solubility Profile

Based on the "like dissolves like" principle, it is anticipated that 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine will exhibit favorable solubility in polar aprotic solvents. The molecule's polarity, arising from its heteroatoms and halogen substituents, should allow for effective solvation by polar aprotic solvent molecules. The absence of hydrogen bond donating groups in both the solute and the solvent suggests that the dissolution process will be primarily driven by dipole-dipole interactions.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following section details a robust experimental workflow for quantifying the solubility of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in a range of polar aprotic solvents.

Materials and Equipment
  • 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (solid)

  • Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile, Acetone), high-purity grade

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[11]

Caption: A schematic of the shake-flask method for solubility determination.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine into several glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of the desired polar aprotic solvent (e.g., 1 mL) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To further separate the solid from the saturated solution, centrifuge the vials at a high speed.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC-UV:

    • Prepare a stock solution of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine of a known concentration in the same solvent.

    • Create a series of standard solutions by serial dilution of the stock solution.

    • Prepare dilutions of the filtered saturated solution to bring the concentration within the linear range of the standard curve.

    • Inject the standard solutions and the diluted sample solutions into the HPLC system.

    • Determine the concentration of the compound in the saturated solution by comparing its peak area to the standard curve.

Data Presentation

The experimentally determined solubility values should be summarized in a clear and concise table.

Polar Aprotic SolventDielectric ConstantDipole Moment (D)Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)46.73.96Experimental Value
N,N-Dimethylformamide (DMF)36.73.82Experimental Value
Acetonitrile (MeCN)37.53.92Experimental Value
Acetone20.72.88Experimental Value

Note: Dielectric constant and dipole moment values are approximate and can vary with temperature and pressure.[3][5]

Discussion and Implications

The solubility data obtained from these experiments will provide crucial insights for the drug development process. High solubility in solvents like DMSO is advantageous for storing stock solutions and for use in high-throughput screening assays.[12] Understanding the solubility in other polar aprotic solvents such as DMF and acetonitrile is important for synthetic route development and purification processes.

It is important to note that the solubility of pyrimidine derivatives can also be influenced by factors such as pH and the presence of co-solvents.[1][13] While polar aprotic solvents do not have a pH in the same way aqueous solutions do, the basicity of the nitrogen atoms in the pyrimidine ring can influence interactions with any acidic impurities in the solvent.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and experimental considerations for determining the solubility profile of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in polar aprotic solvents. By combining an understanding of molecular structure and solvent properties with a rigorous experimental methodology, researchers can obtain the critical data needed to advance the development of this and other promising compounds. The principles and protocols outlined herein serve as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries.

References

  • Polar aprotic solvents – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Prioritised substance group: Aprotic solvents | HBM4EU. (n.d.). Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2023, July 29). Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27). Retrieved from [Link]

  • Common Polar Aprotic Solvents List | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Polar aprotic solvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility - Chemistry Online @ UTSC. (n.d.). Retrieved from [Link]

  • 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem. (n.d.). Retrieved from [Link]

  • Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases | Journal of the American Chemical Society - ACS Publications. (2025, October 31). Retrieved from [Link]

  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines - IJCRT.org. (2025, May 5). Retrieved from [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved from [Link]

  • 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine | 180606-98-8 | C11H8ClFN2 | Appchem. (n.d.). Retrieved from [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (2024, January 13). Retrieved from [Link]

  • 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255 - PubChem. (n.d.). Retrieved from [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry - Srini Chem. (n.d.). Retrieved from [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]

  • Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

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Crystal Structure and X-ray Crystallography of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS 180606-98-8) is a highly versatile halogenated heterocyclic building block, frequently utilized in the rational design of kinase inhibitors and advanced agrochemicals. Understanding its exact three-dimensional conformation and supramolecular packing is critical for structure-based drug design (SBDD).

Single-crystal X-ray diffraction (SCXRD) provides the definitive method for elucidating the absolute configuration, bond lengths, and non-covalent intermolecular interactions of this molecule. Because the molecule features both a chlorine atom and a fluorine atom on distinct aromatic systems, it presents a fascinating case study in competing supramolecular synthons—specifically, halogen bonding ( σ -hole interactions) versus weak hydrogen bonding and π−π stacking. This whitepaper outlines the authoritative protocols for crystallizing this compound, solving its crystal structure, and analyzing its crystallographic data.

Crystallization Strategy (Methodology)

To obtain diffraction-quality single crystals, thermodynamic control must be prioritized over kinetic precipitation. Rapid precipitation often yields microcrystalline powders or twinned crystals unsuitable for high-resolution SCXRD. The causality behind our solvent selection lies in balancing solubility: the molecule is highly soluble in chlorinated solvents but moderately soluble in aliphatic hydrocarbons.

Step-by-Step Crystallization Protocol: Vapor Diffusion Method
  • Solvent Selection: Dissolve 15–20 mg of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in 1.0 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a 4 mL inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5.0 mL of an anti-solvent (e.g., n -Hexane or Heptane).

  • Sealing and Equilibration: Tightly cap the outer vial. The volatile anti-solvent will slowly diffuse into the inner vial over 3 to 7 days.

  • Nucleation Control: Maintain the system at a constant ambient temperature (20 °C) in a vibration-free environment. The slow increase in supersaturation prevents kinetic trapping, allowing the molecules to align into their lowest-energy thermodynamic lattice.

  • Harvesting: Once crystals reach optimal dimensions (approx. 0.1×0.1×0.2 mm), harvest them directly into a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and mechanical degradation.

Table 1: Recommended Crystallization Matrix
MethodSolvent System (Good / Poor)Rationale (Causality)Expected Crystal Habit
Vapor Diffusion Dichloromethane / n -HexaneGradual supersaturation minimizes defect formation.Block or Prism
Slow Evaporation Ethyl Acetate / Heptane (1:1)Slower evaporation rate yields thermodynamically stable polymorphs.Plate-like
Slow Cooling Hot TolueneTemperature gradient drives controlled nucleation.Needle-like

X-Ray Diffraction Protocol: From Data Collection to Refinement

The structural elucidation of small molecules relies on a self-validating computational workflow. The protocol below ensures high data redundancy and accurate mapping of electron density.

Workflow A 1. Crystallization (Thermodynamic Control) B 2. Crystal Mounting (Cryoloop, 100 K) A->B C 3. Data Collection (Microfocus X-ray) B->C D 4. Data Reduction (Integration) C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Refinement (Least-Squares) E->F G 7. Validation (CheckCIF) F->G

Fig 1: Step-by-step X-ray crystallography workflow for small molecule structural determination.

Step-by-Step Diffraction and Refinement Protocol
  • Cryogenic Mounting: Mount the crystal on a MiTeGen cryoloop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryogenic temperatures drastically reduce thermal motion (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate resolution of subtle electron density features like the halogen σ -hole.

  • Data Collection: Utilize a microfocus X-ray source (Cu , λ=1.54184 Å) equipped with a photon-counting pixel array detector. Collect a full sphere of data to ensure high completeness (>99%) and redundancy.

  • Structure Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). This generates the initial electron density map and locates the heavy atoms (Cl, F, N, C).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares minimization on F2 via SHELXL[1]. This rigorous mathematical approach minimizes the difference between observed and calculated structure factors. The refinement is typically managed through the Olex2 graphical user interface, which provides real-time structural visualization and analysis[2].

  • Hydrogen Atom Treatment: Place hydrogen atoms in calculated positions using a "riding model." Causality: Because X-rays scatter off electron clouds, and hydrogen possesses only one electron, its exact position is difficult to pinpoint accurately via X-ray diffraction. The riding model geometrically infers H-atom positions based on the hybridization of the parent carbon atom.

  • Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine to ensure the structure is free of critical errors (Level A/B alerts), creating a self-validating proof of structural integrity.

Predictive Structural Analysis & Supramolecular Synthons

In the solid state, 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is governed by a delicate balance of non-covalent interactions that dictate its crystal packing.

Halogen Bonding (X-Bonding)

The chlorine atom at the 4-position is not merely a passive substituent. Due to the electron-withdrawing nature of the pyrimidine ring, the electron density on the chlorine atom is anisotropically distributed. This creates an electropositive "crown" or σ -hole along the extension of the C–Cl covalent bond[3]. In the crystal lattice, this σ -hole acts as a strong Lewis acid, seeking out a Lewis base. The most likely acceptor is the nucleophilic pyrimidine nitrogen (N1 or N3) of an adjacent molecule, forming a highly directional Cl···N halogen bond.

π−π Stacking and Weak Hydrogen Bonds

Pyrimidine rings frequently engage in face-to-face or offset π−π stacking to maximize van der Waals contacts and minimize empty void space in the lattice[4]. We expect an interplanar centroid-to-centroid distance of approximately 3.5 to 3.8 Å. Furthermore, the fluorine atom on the phenyl ring, being highly electronegative, serves as an acceptor for weak C–H···F hydrogen bonds, likely interacting with the methyl protons of a neighboring molecule.

Interactions Core 4-Chloro-2-(3-fluorophenyl) -6-methylpyrimidine HalogenBond Halogen Bonding (Cl···N) Core->HalogenBond σ-hole on Cl PiStacking π-π Stacking (Pyrimidine···Pyrimidine) Core->PiStacking 3.5 Å centroid dist. WeakHBond Weak H-Bonding (C-H···F) Core->WeakHBond Fluorine acceptor HalogenBond->Core Pyrimidine N acceptor

Fig 2: Primary supramolecular interactions stabilizing the pyrimidine crystal lattice.

Table 2: Predicted Crystallographic Parameters
ParameterExpected Value RangeStructural Significance
Space Group P21​/c or P1ˉ Centrosymmetric packing is statistically favored for this class of achiral molecules.
Cl···N Distance 2.90 – 3.20 ÅShorter than the sum of van der Waals radii (3.30 Å), confirming a stabilizing halogen bond.
C–Cl···N Angle 165° – 180°High directionality is a hallmark of σ -hole driven halogen bonding.
π−π Centroid Distance 3.50 – 3.80 ÅIndicates strong aromatic overlap between parallel pyrimidine rings.

Conclusion

The comprehensive crystallographic analysis of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine requires strict adherence to thermodynamic crystallization principles and rigorous refinement methodologies using SHELXL and Olex2. By resolving the anisotropic displacement parameters and mapping the supramolecular synthons—specifically the highly directional halogen bonds and π−π stacking—researchers can accurately leverage this structural data for downstream computational modeling and rational drug design.

References

  • OLEX2 – a complete package for molecular crystallography Source: ResearchGate URL:[Link]

  • Crystal structure refinement with SHELXL Source: PubMed Central (PMC) - NIH URL:[Link]

  • The Halogen Bond Source: Chemical Reviews - ACS Publications URL:[Link]

  • The packing diagram shows the N—H···Cl and C—H···pi hydrogen bonds and pi—pi stacking interactions forming the three-dimensional net. Source: ResearchGate URL:[Link]

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Whitepaper: The Pharmacophoric and Synthetic Mechanism of Action of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Compound Identity: 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 180606-98-8)

Executive Summary

In medicinal chemistry, the "mechanism of action" (MoA) of a chemical building block is defined by two distinct but interconnected paradigms: its Synthetic MoA (how its electronic and steric properties dictate chemical reactivity during library synthesis) and its Pharmacological MoA (how the conserved structural motif interacts with biological targets once integrated into an Active Pharmaceutical Ingredient).

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a privileged, bifunctional intermediate[1]. It serves as a highly reactive electrophilic hub for the rapid generation of compound libraries, while its core structure—a functionalized pyrimidine ring—acts as a classic ATP-competitive hinge-binding pharmacophore for kinase inhibition. This technical guide deconstructs the causality behind its chemical reactivity, its structural contribution to target binding, and the validated protocols required to harness it in drug discovery.

Synthetic Mechanism of Action: Reactivity & Functionalization

The utility of this molecule stems from the highly activated nature of the C4-chlorine atom. The mechanism of its functionalization is dictated by the electron-withdrawing properties of the pyrimidine nitrogen atoms (N1 and N3), which lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C4 position highly susceptible to nucleophilic attack.

Causality in Synthetic Strategy

To convert this intermediate into a bioactive kinase inhibitor, the C4-chlorine must be replaced by an amine (typically an aniline derivative) to create the critical hydrogen-bond donor required for kinase hinge binding[2]. The choice of synthetic pathway depends entirely on the nucleophilicity of the incoming amine:

  • Nucleophilic Aromatic Substitution (SNAr): Highly basic, aliphatic amines (e.g., morpholine, piperazine) can attack the C4 position directly via an addition-elimination mechanism. However, aliphatic amines often lead to poor kinase selectivity due to excessive basicity and structural flexibility.

  • Buchwald-Hartwig Cross-Coupling: For kinase inhibitors, rigid and weakly nucleophilic arylamines (anilines) are preferred. Because anilines lack the nucleophilicity required for efficient SNAr, Palladium-catalyzed cross-coupling is mandatory. The Pd catalyst inserts into the C-Cl bond (oxidative addition), binds the amine, and undergoes reductive elimination to form the C-N bond.

SynthPathway SM 4-Chloro-2-(3-fluorophenyl) -6-methylpyrimidine SNAr SNAr Pathway (Aliphatic Amines) SM->SNAr Heat, Base BHA Buchwald-Hartwig (Anilines/Weak Nucleophiles) SM->BHA Pd Cat, Ligand Prod1 Alkylamino-Pyrimidine (Moderate Kinase Affinity) SNAr->Prod1 Prod2 Arylamino-Pyrimidine (High Kinase Affinity) BHA->Prod2

Chemoselective pathways for functionalizing the C4-position of the pyrimidine scaffold.

Pharmacological Mechanism of Action: Target Binding & The Fluorine Effect

Once the 4-chloro group is displaced by an amine, the resulting 2-(3-fluorophenyl)-6-methyl-4-aminopyrimidine scaffold becomes the core pharmacophore of the resulting drug molecule. Its biological MoA is defined by how this scaffold mimics the adenine ring of ATP to competitively bind inside the kinase domain[3].

The Kinase Hinge-Binding Motif

Protein kinases feature a conserved "hinge region" that connects the N-terminal and C-terminal lobes of the kinase domain. The pyrimidine core acts as a bidentate hydrogen-bonding system:

  • H-Bond Acceptor: The pyrimidine N1 (or N3) accepts a hydrogen bond from the backbone amide (N-H) of a hinge region residue (e.g., Met or Cys).

  • H-Bond Donor: The exocyclic N-H (installed via the amination of the C4 position) donates a hydrogen bond to the backbone carbonyl (C=O) of the hinge.

The "Fluorine Effect" at the 3-Position

The inclusion of the 3-fluorophenyl group at the C2 position is a deliberate medicinal chemistry design choice. Fluorine is highly electronegative but sterically small (van der Waals radius 1.47 Å, closely mimicking hydrogen at 1.20 Å)[4][5].

  • Metabolic Stability: The strong C-F bond blocks cytochrome P450-mediated oxidative metabolism at the meta-position of the phenyl ring[6].

  • Lipophilicity & Permeability: Fluorine increases the overall lipophilicity (LogP) of the molecule, enhancing passive membrane permeability, which is critical for intracellular kinase targets[7].

  • Multipolar Interactions: The polarized C-F bond can participate in orthogonal multipolar interactions with backbone amides or side chains within the hydrophobic pocket adjacent to the ATP binding site.

KinaseBinding Core Pyrimidine N1/N3 (H-Bond Acceptor) HingeNH Kinase Hinge Backbone N-H Core->HingeNH H-Bond Amine Exocyclic N-H (H-Bond Donor) HingeCO Kinase Hinge Backbone C=O Amine->HingeCO H-Bond Fluoro 3-Fluorophenyl Group (Hydrophobic/Multipolar) HydroPock Hydrophobic Pocket I/II Fluoro->HydroPock Lipophilic Contact Methyl 6-Methyl Group (Steric Vector) Gatekeeper Gatekeeper Residue Methyl->Gatekeeper Steric Clash/Fit

ATP-competitive kinase hinge binding model of the functionalized pyrimidine pharmacophore.

Quantitative Data: Reaction Optimization

Because the synthesis of kinase inhibitors relies heavily on the Buchwald-Hartwig amination of 4-chloropyrimidines, optimizing the catalytic system is critical. The following table summarizes standard optimization data for coupling 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine with a deactivated aniline.

Table 1: Buchwald-Hartwig Optimization Matrix

Catalyst SystemBaseSolventTemp (°C)Conversion (%)*Purity (LC-MS)
Pd2(dba)3 / BINAPCs2CO3Toluene10045%Moderate (Dehalogenation noted)
Pd2(dba)3 / XantphosCs2CO31,4-Dioxane10088%High
Pd2(dba)3 / BrettPhos NaOtBu 1,4-Dioxane 90 >95% Excellent (>98%)
Pd(dppf)Cl2K2CO3DMF11020%Poor (Starting material recovered)

*Conversion measured by LC-MS after 12 hours. BrettPhos is highly recommended as it prevents the formation of inactive bis-arylation byproducts.

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

This step-by-step methodology provides a robust, self-validating system for the C-N cross-coupling of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

Reagents Required:

  • 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, 1.0 mmol, 222.65 mg)

  • Substituted Aniline (1.2 eq, 1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.05 eq, 5 mol%)

  • BrettPhos Ligand (0.10 eq, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Workflow:

  • Preparation & Degassing (Critical Step): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrimidine intermediate, aniline, Pd2(dba)3, BrettPhos, and NaOtBu.

    • Causality: Palladium(0) is highly sensitive to oxidation. The system must be purged to prevent catalyst deactivation.

  • Solvent Addition: Evacuate the tube and backfill with dry Nitrogen (repeat 3 times). Add anhydrous 1,4-Dioxane via syringe.

  • Reaction Initiation: Seal the tube and heat the mixture to 90°C in a pre-heated oil bath with vigorous stirring for 8–12 hours.

  • In-Process Validation (LC-MS): After 8 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material mass peak ( m/z 223.0 [M+H]+ ) disappears, and the product mass peak appears. If unreacted starting material remains, spike with an additional 2 mol% Pd2(dba)3.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 4-amino-pyrimidine derivative.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). URL:[Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359 (2015). URL:[Link]

  • Böhm, H. J., et al. "Fluorine in medicinal chemistry." ChemBioChem, 5(5), 637-643 (2004). URL:[Link]

  • Unciti-Broceta, A., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry (2020). URL:[Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this heterocycle through carbon-carbon bond formation is a critical step in the synthesis of novel molecular entities for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for this purpose, offering a versatile and robust method for creating biaryl and heteroaryl-aryl structures.[1]

This document provides a detailed guide for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine with various aryl and heteroaryl boronic acids. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern the success of this transformation.

Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Cl bond of the pyrimidine) to form a Pd(II) complex. This is often the rate-limiting step, particularly for less reactive chlorides.[1][2]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.[1][2]

For chloropyrimidines, the electron-deficient nature of the ring enhances reactivity compared to other aryl chlorides. In the case of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, the chlorine at the C4 position is the primary site of reaction due to its higher electrophilicity compared to the C2 and C6 positions.

Visualizing the Mechanism

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(L)2-X (Oxidative Addition Complex) Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)(L)2-R (Transmetalation Complex) Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Coupled Product) Reductive_Elimination->Product Ar-X 4-Chloro-2-(3-fluorophenyl)- 6-methylpyrimidine Ar-X->Oxidative_Addition R-B(OH)2 Ar'-B(OH)2 (Boronic Acid) R-B(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Successful Coupling

The success of the Suzuki-Miyaura coupling with 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine hinges on the judicious selection of several key parameters:

  • Catalyst and Ligand: Due to the lower reactivity of the C-Cl bond compared to C-Br or C-I, the choice of a suitable palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ can be effective, more electron-rich and bulky phosphine ligands such as XPhos or SPhos often provide superior results by promoting the oxidative addition step.[3][4]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction rates and yields, and empirical screening is often necessary.

  • Solvent: A variety of solvents can be employed, with mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water being common. The aqueous phase is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

  • Temperature: Reaction temperatures typically range from 80-120 °C. Microwave irradiation has emerged as a powerful technique to accelerate the reaction, often leading to higher yields in significantly shorter reaction times.[5][6]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, it is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine. Optimization may be required for specific boronic acids.

Protocol 1: Conventional Heating

This protocol is a robust starting point for general screening and small-scale synthesis.

Materials:

  • 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Under a positive flow of the inert gas, add the palladium catalyst (0.05 eq).

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This protocol is recommended for rapid synthesis and optimization, often providing higher yields in a fraction of the time.[5][6]

Materials:

  • Same as Protocol 1.

Procedure:

  • To a microwave reaction vial, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1 (steps 8-10).

Data Presentation: Catalyst and Base Screening

The following table summarizes typical results from a catalyst and base screening for the coupling of a generic 4-chloropyrimidine with an arylboronic acid. This data serves as a guide for selecting initial reaction conditions.

Catalyst (mol%)LigandBase (eq.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1001865
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001278
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O110892
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O120 (MW)0.2585

Experimental Workflow Visualization

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants and base to Schlenk flask - Purge with inert gas Start->Reaction_Setup Catalyst_Addition Add Palladium Catalyst Reaction_Setup->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent_Addition->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Dilute with organic solvent - Wash with water and brine Monitoring->Workup Reaction Complete Drying_Concentration Dry organic layer and concentrate Workup->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification End Pure Product Purification->End

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse fresh catalyst; ensure inert atmosphere is maintained.
Low reactivity of C-Cl bondSwitch to a more active ligand (e.g., XPhos, SPhos); increase temperature or use microwave irradiation.
Protodeboronation of boronic acid Excess water, high temperature, or strong baseUse freshly opened boronic acid; minimize water content; consider a milder base (e.g., K₂CO₃ vs. K₃PO₄).
Homocoupling of boronic acid Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
Difficulty in purification Formation of byproductsOptimize stoichiometry; screen different solvent systems for chromatography.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a highly effective method for the synthesis of diverse 2,4,6-trisubstituted pyrimidines. By understanding the catalytic cycle and carefully selecting the reaction parameters—particularly the catalyst, ligand, and reaction conditions—researchers can achieve high yields and purity. The protocols provided herein serve as a robust starting point for the successful implementation of this critical transformation in drug discovery and development programs.

References

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 279, 1–53. [Link]

  • Blakemore, D. C., et al. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-38). Royal Society of Chemistry.
  • Singh, S., et al. (2016). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7‐chloro‐6‐azaindole with (hetero)arylboronic acids and arylpotassium organotrifluoroborates. ChemistrySelect, 1(14), 4273-4277. [Link]

  • Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 447. [Link]

  • Riadi, Y., et al. (2022). Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evaluation. Polycyclic Aromatic Compounds, 43(1), 329-341. [Link]

Sources

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Its derivatives are integral to numerous FDA-approved drugs for treating a spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[2][3] The ability to functionalize the pyrimidine ring through methods like Nucleophilic Aromatic Substitution (SNAr) is crucial for generating molecular diversity in drug discovery programs.[4]

This guide provides a detailed exploration of the SNAr of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, a versatile intermediate for synthesizing novel bioactive molecules. The electron-deficient nature of the pyrimidine ring, accentuated by the two nitrogen atoms, makes it highly susceptible to nucleophilic attack, facilitating the displacement of the C4-chloro substituent.[5] This document will delve into the underlying mechanism, provide detailed experimental protocols for various nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine proceeds through a well-established two-step addition-elimination mechanism.[5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 position of the pyrimidine ring. This step temporarily disrupts the ring's aromaticity, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this complex is crucial for the reaction to proceed and is enhanced by the electron-withdrawing nature of the ring nitrogen atoms, which help to delocalize the negative charge.[7]

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.[5]

The regioselectivity of nucleophilic attack on substituted chloropyrimidines is a critical consideration. For 2,4-disubstituted pyrimidines, substitution generally favors the C4 position.[4][8] This preference is attributed to the greater LUMO coefficient at the C4 position compared to the C2 position, making it more electrophilic.[9]

SNAr_Mechanism SNAr Mechanism on 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine cluster_intermediate Meisenheimer Complex Reactant 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine Intermediate Resonance-Stabilized Intermediate (Meisenheimer Complex) Reactant->Intermediate Step 1: Nucleophilic Attack (Addition) Nucleophile Nucleophile (Nu⁻) Product 4-Substituted Product Intermediate->Product Step 2: Leaving Group Expulsion (Elimination) LeavingGroup Chloride Ion (Cl⁻)

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are designed as a starting point for the SNAr of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine with various nucleophiles. Optimization of reaction conditions may be necessary depending on the specific nucleophile used.

General Experimental Workflow

workflow General Experimental Workflow for SNAr setup Reaction Setup (Flask, Stir Bar, Inert Atmosphere) reagents Add Substrate and Solvent setup->reagents base_nuc Add Base and Nucleophile reagents->base_nuc reaction Heat to Desired Temperature (Monitor by TLC/LC-MS) base_nuc->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography/Recrystallization) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: A typical workflow for SNAr reactions.

Protocol 1: O-Alkoxylation (Synthesis of 4-Alkoxy Derivatives)

The introduction of alkoxy groups is a common strategy in medicinal chemistry to modulate physicochemical properties such as solubility and lipophilicity.[10][11]

  • Reagents:

    • 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, e.g., 236.7 mg, 1.0 mmol)

    • Alcohol (e.g., ethanol, isopropanol) (as solvent or 1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, e.g., 60 mg, 1.5 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (5-10 mL)

  • Procedure:

    • To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add the alcohol dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the alkoxide.

    • Add a solution of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in anhydrous DMF to the alkoxide solution.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Causality: The use of a strong base like NaH is necessary to deprotonate the alcohol, forming the more nucleophilic alkoxide, which readily attacks the pyrimidine ring.[8] DMF or THF are suitable polar aprotic solvents that can solvate the ions involved in the reaction.

Protocol 2: N-Amination (Synthesis of 4-Amino Derivatives)

4-aminopyrimidine moieties are found in numerous biologically active compounds, including kinase inhibitors and vitamins.[12][13]

  • Reagents:

    • 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, e.g., 236.7 mg, 1.0 mmol)

    • Amine (primary or secondary) (1.2-2.0 eq)

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

    • Acetonitrile (ACN) or 2-Propanol (IPA) (5-10 mL)

  • Procedure:

    • In a sealed tube, dissolve 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in ACN or IPA.

    • Add the amine followed by the base (DIPEA or TEA).

    • Seal the tube and heat the reaction mixture to 80-120 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography or recrystallization.[14]

  • Causality: A non-nucleophilic organic base like DIPEA or TEA is used to scavenge the HCl generated during the reaction, preventing the protonation of the nucleophilic amine.[15] Elevated temperatures are often required to overcome the activation energy for the reaction, especially with less nucleophilic amines.[5]

Protocol 3: S-Thiolation (Synthesis of 4-Thioether Derivatives)

Thioether-substituted pyrimidines are important intermediates and have applications in various fields, including the synthesis of 4'-thionucleosides.[16][17]

  • Reagents:

    • 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, e.g., 236.7 mg, 1.0 mmol)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

    • Anhydrous DMF or ACN (5-10 mL)

  • Procedure:

    • To a solution of the thiol in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).

    • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

    • Add a solution of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in anhydrous DMF.

    • Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

  • Causality: An inorganic base like K₂CO₃ is sufficient to deprotonate the more acidic thiol to generate the highly nucleophilic thiolate anion. The reaction often proceeds under milder conditions compared to O-alkoxylation or N-amination due to the high nucleophilicity of sulfur.

Data Summary and Optimization

Nucleophile TypeTypical NucleophileBaseSolventTemperature (°C)Typical Yield (%)
Oxygen Alcohols (ROH)NaH, K₂CO₃DMF, THF25 - 8060 - 90
Nitrogen Amines (R₂NH)DIPEA, TEA, K₂CO₃ACN, IPA, DMF80 - 12055 - 95
Sulfur Thiols (RSH)K₂CO₃, Cs₂CO₃DMF, ACN25 - 6070 - 95+

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Insufficiently activated pyrimidine ring. - Weak nucleophile. - Low reaction temperature.- While the substrate is activated, ensure anhydrous conditions. - For weak nucleophiles (e.g., alcohols), convert to the more potent conjugate base (alkoxide).[8] - Incrementally increase the reaction temperature.[5]
Side Reactions (e.g., Hydrolysis) - Presence of water in reagents or solvents.- Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere (N₂ or Ar) to prevent moisture ingress.[8]
Formation of Multiple Products - Competing reaction at the C2 position.- While C4 is favored, strong electron-donating groups at C6 can sometimes favor C2 substitution.[4] For this substrate, C4 is the expected major product. - Lowering the reaction temperature may improve regioselectivity.
Difficult Purification - Product is highly polar. - Residual base or salts.- Perform a thorough aqueous workup to remove inorganic salts. - Consider an acid-base extraction to separate the product from impurities.[8]

Conclusion

The nucleophilic aromatic substitution of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a robust and versatile method for generating a diverse library of substituted pyrimidines. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize novel compounds with potential applications in drug discovery and development. The protocols and insights provided in this guide serve as a comprehensive resource for scientists working in this field.

References

  • Benchchem. The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery. 1

  • Benchchem. Optimization of reaction conditions for nucleophilic aromatic substitution on pyrimidines. 8

  • Lu, Y., et al. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. 18

  • Benchchem. Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. 5

  • QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. 4

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26, 4626–4630. 19

  • Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. 20

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5218. 15

  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Chinese Chemical Society. 3

  • PubMed. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5239-5251. 13

  • MDPI. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules, 28(11), 4529. 14

  • ACS Publications. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry, 88(16), 11488-11498. 21

  • Medwin Publishers. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. Journal of Organic and Inorganic Chemistry. 22

  • PMC. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6497. 2

  • Frontiers. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. 23

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. 6

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 7

  • Google Patents. (2013). Novel synthesis of substituted 4-amino-pyrimidines. 12

  • PubMed. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. 11

  • RSC Publishing. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology, 3(4), 447-455. 16

  • PMC. (2007). Syntheses of 4′-thioribonucleosides and thermodynamic stability and crystal structure of RNA oligomers with incorporated 4′-thiocytosine. Nucleic Acids Research, 35(11), 3638-3647. 17

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. 9

Sources

Application Notes and Protocols: Leveraging 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine as a Versatile Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Prominence of Pyrimidine Scaffolds in Kinase Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] Within the landscape of kinase inhibitor design, the pyrimidine scaffold has emerged as a "privileged" structure.[4] Its structural resemblance to the adenine core of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of kinases, leading to potent and often selective inhibition.[4] Numerous FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature a pyrimidine core, underscoring the therapeutic significance of this heterocyclic motif.[1][4]

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utility of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine as a key intermediate in the synthesis of novel kinase inhibitors. We will explore a plausible and robust synthetic route to this intermediate, its chemical characteristics, and its application in generating diverse libraries of potential kinase inhibitors. Furthermore, we will provide detailed protocols for the subsequent derivatization and a representative in vitro kinase inhibition assay to evaluate the biological activity of the resulting compounds.

Synthesis and Characterization of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

The strategic placement of substituents on the pyrimidine ring is crucial for achieving desired potency and selectivity. The title compound, 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, is an excellent starting point for inhibitor synthesis due to the presence of a reactive chloro group, which can be readily displaced by various nucleophiles.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 4-chloropyrimidines involves the chlorination of a corresponding pyrimidone precursor. This can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃). The pyrimidone precursor itself can be synthesized through the condensation of a β-dicarbonyl compound with an amidine.

Synthetic Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A 3-Fluorobenzamidine C 2-(3-Fluorophenyl)-6-methylpyrimidin-4(3H)-one A->C B Ethyl acetoacetate B->C E 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine C->E D Phosphorus oxychloride (POCl3) D->E

Caption: Proposed two-step synthesis of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

Detailed Synthetic Protocol

Step 1: Synthesis of 2-(3-Fluorophenyl)-6-methylpyrimidin-4(3H)-one

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3-fluorobenzamidine hydrochloride and stir until a homogenous solution is formed.

  • To this solution, add ethyl acetoacetate dropwise at room temperature.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser, carefully add 2-(3-fluorophenyl)-6-methylpyrimidin-4(3H)-one to an excess of phosphorus oxychloride (POCl₃).[5]

  • Add a catalytic amount of a suitable base, such as N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[5] Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine as a pure solid.

Physicochemical Properties and Characterization

The synthesized intermediate should be thoroughly characterized to confirm its identity and purity.

PropertyValueSource
CAS Number 180606-98-8[6]
Molecular Formula C₁₁H₈ClFN₂[6][7]
Molecular Weight 222.65 g/mol [6]
Appearance White to off-white solidInferred
Melting Point Not available
¹H NMR Consistent with proposed structureExpected
¹³C NMR Consistent with proposed structureExpected
Mass Spectrometry (MS) [M+H]⁺ = 223.04[7]

Application in Kinase Inhibitor Synthesis: Nucleophilic Aromatic Substitution

The 4-chloro substituent on the pyrimidine ring is activated towards nucleophilic aromatic substitution (SₙAr), making it an ideal handle for introducing diversity.[4] By reacting 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine with a variety of primary or secondary amines, a library of 4-amino-2-(3-fluorophenyl)-6-methylpyrimidine derivatives can be readily synthesized. These 2,4-substituted pyrimidines are a common feature in many potent and selective kinase inhibitors.[4][8][9]

The 3-fluorophenyl group at the 2-position can form favorable interactions, such as hydrogen bonds or halogen bonds, within the kinase active site. The 6-methyl group can provide steric bulk that may enhance selectivity for certain kinases.

General Protocol for SₙAr Reaction
  • Dissolve 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or isopropanol.

  • Add 1.0-1.2 equivalents of the desired amine and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate).

  • Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-pyrimidine derivative.

SNAr_Reaction A 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine C 4-Amino-2-(3-fluorophenyl)-6-methylpyrimidine Derivatives (Kinase Inhibitor Library) A->C SₙAr Reaction (Base, Heat) B R-NH₂ (Diverse Amines) B->C

Caption: General scheme for the synthesis of a kinase inhibitor library.

Targeting Relevant Kinase Signaling Pathways

Derivatives of 2,4-substituted pyrimidines have been shown to inhibit a wide range of kinases involved in oncogenic signaling, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora Kinases.[1][3][4][8][10] For instance, the EGFR signaling pathway is a critical driver of cell proliferation, survival, and metastasis in many cancers.[3]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibits Apoptosis EGF EGF EGF->EGFR Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

In Vitro Kinase Inhibition Assay Protocol

To evaluate the inhibitory potential of the newly synthesized pyrimidine derivatives, a robust and reliable in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based kinase assay that measures ATP consumption.

Principle

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A luciferase-based reagent is used to catalyze the oxidation of luciferin, and the resulting luminescence is directly proportional to the ATP concentration. A decrease in luminescence in the presence of a test compound indicates kinase inhibition.

Materials
  • Recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Kinase assay buffer

  • ATP solution

  • Test compounds (synthesized pyrimidine derivatives) dissolved in DMSO

  • Positive control inhibitor (known inhibitor of the target kinase)

  • DMSO (vehicle control)

  • Luminescent kinase assay reagent kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well assay plates

  • Multimode plate reader with luminescence detection capabilities

Experimental Workflow

Kinase_Assay_Workflow A Prepare Reagents (Kinase, Substrate, ATP, Buffers) C Dispense Compounds to Assay Plate (Test, Positive Control, Vehicle Control) A->C B Serial Dilution of Test Compounds in DMSO B->C D Add Kinase and Incubate (Allows for compound binding) C->D E Initiate Kinase Reaction (Add Substrate/ATP Mixture) D->E F Incubate at Optimal Temperature E->F G Stop Reaction and Add Luminescent Detection Reagent F->G H Incubate for Signal Stabilization G->H I Measure Luminescence (Plate Reader) H->I J Data Analysis (Calculate % Inhibition, Determine IC₅₀) I->J

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a stock solution of the test compounds and the positive control inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1 µL) of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a white, opaque assay plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the recombinant kinase enzyme and its specific substrate in the appropriate kinase assay buffer.

    • Add the kinase/substrate mixture to each well of the assay plate.

    • Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP to all wells. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified duration (e.g., 30-60 minutes).

  • Signal Detection:

    • Following the kinase reaction incubation, add the luminescent detection reagent according to the manufacturer's instructions. This reagent will stop the kinase reaction and initiate the luminescence signal generation.

    • Incubate the plate at room temperature for the recommended time to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine represents a highly valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its straightforward, high-yield synthesis and the reactivity of the 4-chloro position allow for the rapid generation of diverse chemical libraries. By leveraging the established principles of pyrimidine-based kinase inhibitor design and employing robust in vitro screening assays, researchers can effectively utilize this intermediate to discover and develop next-generation targeted therapeutics.

References

  • (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Retrieved from [Link]

  • GIBSON, E. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved from [Link]

  • Kim, H. P., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Retrieved from [Link]

  • (n.d.). Investigation Of Synthesis Methods For Novel Pyrrolo[2,3-D]Pyrimidine Derivatives As Kinase Inhibitor Compounds. Metallurgical and Materials Engineering. Retrieved from [Link]

  • Prevo, R., et al. (2008). Class I PI3 Kinase Inhibition by the Pyridinylfuranopyrimidine Inhibitor PI-103 Enhances Tumor Radiosensitivity. Cancer Research. Retrieved from [Link]

  • Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Toolabi, M., et al. (2021). Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]

  • Sharma, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine (C11H8ClFN2). Retrieved from [Link]

  • Appchem. (n.d.). 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine. Retrieved from [Link]

  • Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Dundee. (n.d.). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Retrieved from [Link]

  • (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Retrieved from [Link]

  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

Sources

Application Note: Catalytic Amination Strategies for 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 180606-98-8) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. The 3-fluorophenyl moiety imparts enhanced metabolic stability and lipophilicity, while the C4-chloride serves as a critical synthetic handle for late-stage diversification.

Because pyrimidines are electron-deficient heterocycles, the C4 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1][2]. However, the success of the amination depends entirely on the electronic and steric properties of the incoming amine. While highly basic aliphatic amines readily undergo catalyst-free SNAr, less nucleophilic anilines require acid catalysis to proceed efficiently[3][4]. Conversely, sterically hindered secondary amines or amides necessitate transition-metal catalysis—specifically the Buchwald-Hartwig cross-coupling—to overcome high activation barriers and prevent substrate degradation[5][6].

Strategic Workflow for Amination

Selecting the correct amination protocol prevents extensive troubleshooting and material loss. The following decision matrix dictates the optimal pathway based on the target nucleophile's properties.

AminationWorkflow Start Amine Nucleophile Selection Basic Aliphatic Amines (Strong Nucleophiles) Start->Basic Anilines Anilines (Moderate Nucleophiles) Start->Anilines Deactivated Amides / Bulky Amines (Weak Nucleophiles) Start->Deactivated SNAr Base-Promoted SNAr (e.g., DIPEA, n-BuOH, 80°C) Basic->SNAr AcidSNAr Acid-Catalyzed SNAr (0.1 eq HCl, H2O/iPrOH, 100°C) Anilines->AcidSNAr Buchwald Buchwald-Hartwig (Pd-Catalyzed, RuPhos, Base) Deactivated->Buchwald Product 4-Amino-2-(3-fluorophenyl)- 6-methylpyrimidine SNAr->Product AcidSNAr->Product Buchwald->Product

Decision matrix for 4-chloropyrimidine amination based on nucleophile properties.

Protocol 1: Aqueous Acid-Catalyzed SNAr (For Anilines)

Mechanistic Causality & Optimization

For moderate nucleophiles like anilines (pKa 2–5), thermal SNAr is often sluggish. The addition of sub-stoichiometric acid (0.1 eq HCl) transiently protonates the weakly basic pyrimidine nitrogen, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the ring and accelerating nucleophilic attack at the C4 position[3][4].

Critical Insight: Using stoichiometric acid (>1.0 eq) is highly detrimental. It fully protonates the aniline into an unreactive anilinium ion, shifting the equilibrium away from the desired nucleophilic attack and stalling the reaction[3][4]. Water is the preferred solvent, as the hydrophobic effect drives the organic substrates together, enhancing the reaction rate while adhering to green chemistry principles[1][3].

Step-by-Step Methodology
  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 mmol, 222.6 mg) and the desired aniline derivative (1.1 mmol).

  • Solvent & Catalyst Addition: Add 5.0 mL of deionized water (0.2 M concentration relative to the pyrimidine). Add 100 µL of a 1.0 M aqueous HCl solution (0.1 mmol, 0.1 eq)[7].

  • Heating: Seal the vial and heat the vigorously stirring suspension to 90 °C using an oil bath or heating block.

  • Validation Checkpoint (Self-Validating Step): After 4 hours, remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 223, [M+H]+) is completely replaced by the product mass. If m/z 223 persists, verify the pH; if the mixture is too acidic (pH < 3), the aniline is over-protonated[3]. Adjust with trace NaHCO3 if necessary to restore the free base equilibrium.

  • Workup & Isolation: Cool the mixture to room temperature. Basify the aqueous layer by adding saturated aqueous NaHCO3 dropwise until pH > 8[7]. The product typically precipitates as a free base. Collect via vacuum filtration, wash with cold water (2 x 5 mL), and dry under high vacuum.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination (For Hindered Amines/Amides)

Mechanistic Causality & Optimization

When coupling sterically hindered amines or deactivated amides, SNAr fails. The Buchwald-Hartwig amination utilizes Palladium to facilitate C-N bond formation[6]. The rate-limiting step for 4-chloropyrimidines is the oxidative addition of the strong C-Cl bond to the Pd(0) complex[5].

Critical Insight: The basic nitrogens of the pyrimidine ring can coordinate to the Palladium center, poisoning the catalyst[8]. To prevent this and accelerate oxidative addition, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos or BrettPhos) are mandatory[5]. These ligands sterically enforce a highly active mono-phosphine Pd(0) species and prevent off-target pyrimidine coordination[6][8].

Step-by-Step Methodology
  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 mmol, 222.6 mg), the amine nucleophile (1.2 mmol), RuPhos Pd G3 precatalyst (0.03 mmol, 3 mol%), RuPhos ligand (0.03 mmol, 3 mol%), and Sodium tert-butoxide (NaOtBu) (1.5 mmol, 144 mg)[5].

  • Degassing: Evacuate and backfill the flask with Argon three times to ensure a strictly oxygen-free environment. Oxygen rapidly deactivates the active Pd(0) catalyst[5].

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Heating: Stir the mixture at 100 °C for 6–12 hours.

  • Validation Checkpoint (Self-Validating Step): Perform TLC (Hexanes/EtOAc 3:1) under UV (254 nm). The appearance of a new, lower-Rf spot indicates product formation. Cross-validate with LC-MS. Monitor specifically for hydrodehalogenation (m/z 189, [M-Cl+H]+); if this reduced side-product exceeds 5%, it indicates that reductive elimination is too slow, confirming the need to switch to an even bulkier ligand like BrettPhos or tBuXPhos[5][8].

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite to remove Palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal conditions for functionalizing 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine based on the nucleophile class.

Nucleophile TypeRecommended ProtocolCatalyst / PromoterSolventTemp (°C)Time (h)Expected Yield
Primary Aliphatic Base-Promoted SNArDIPEA (2.0 eq)n-BuOH80 - 1002 - 475 - 95%
Anilines (pKa > 2) Acid-Catalyzed SNArAqueous HCl (0.1 eq)H₂O or iPrOH80 - 1004 - 670 - 90%
Sterically Hindered Buchwald-HartwigPd G3 / RuPhos (3 mol%)1,4-Dioxane90 - 1106 - 1260 - 85%
Amides / Lactams Buchwald-HartwigPd G3 / XantPhos (5 mol%)Toluene100 - 11012 - 1850 - 75%

References

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org - 3

  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem - 7

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC (NIH) - 4

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines - Benchchem - 5

  • Amination products of halopyrimidines and 4-chloroquinazoline - PMC (NIH) - 1

  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines - Journal of the American Chemical Society - 2

  • Buchwald–Hartwig amination - Wikipedia - 6

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS - Purdue University - 8

Sources

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine applications in agrochemical development

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine as a Privileged Scaffold in Agrochemical Discovery

Executive Summary & Mechanistic Rationale

The continuous evolution of weed resistance and phytopathogenic fungal strains necessitates the rapid discovery of novel crop protection agents. Pyrimidine derivatives have emerged as a cornerstone in modern agrochemical development, demonstrating broad-spectrum insecticidal, herbicidal, and fungicidal properties[1].

Among these, 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS 180606-98-8) serves as an exceptionally versatile building block for high-throughput library synthesis. As a Senior Application Scientist, I select this specific scaffold for three critical mechanistic reasons:

  • The 4-Chloro Leaving Group: The C4 position is highly electron-deficient due to the electron-withdrawing nature of the two endocyclic nitrogen atoms. This significantly lowers the activation energy required for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling, allowing for rapid late-stage functionalization[2].

  • The 3-Fluorophenyl Moiety: The introduction of fluorine at the meta-position of the aryl ring enhances the molecule's lipophilicity (LogP ~3.24), which is critical for cuticular penetration in foliar applications. Furthermore, the strong C-F bond blocks primary sites of cytochrome P450-mediated oxidative metabolism, extending the field half-life of the resulting pesticide.

  • The 6-Methyl Steric Shield: The methyl group provides necessary steric bulk, which can lock the spatial conformation of the molecule to optimally fit within specific enzymatic binding pockets, such as the quinone-binding site of mitochondrial complex III (a common target for fungicides)[1].

Reactivity Core 4-Chloro-2-(3-fluorophenyl) -6-methylpyrimidine SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines/Alcohols Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Arylboronic Acids Fungicide Fungicidal Candidates (Aminopyrimidines) SNAr->Fungicide Herbicide Herbicidal Candidates (Diarylpyrimidines) Suzuki->Herbicide

Fig 1: Divergent derivatization pathways of the pyrimidine core for agrochemical discovery.

Experimental Protocols: Divergent Synthesis Workflows

To build a self-validating screening library, we utilize two primary synthetic pathways. The following protocols are designed to ensure high yields, minimize side reactions, and provide immediate analytical feedback.

Protocol A: Synthesis of Aminopyrimidine Fungicides via SNAr

This protocol generates candidates targeting fungal cell membrane disruption or mitochondrial respiration[3].

Reagents & Materials:

  • 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, 1.0 mmol)

  • Substituted Aniline or Pyrazole derivative (Nucleophile) (1.2 eq, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology & Causality:

  • Reaction Assembly: In an oven-dried 20 mL microwave vial, dissolve the pyrimidine core in anhydrous DMF. Causality: DMF is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr addition step, drastically accelerating the reaction rate[2].

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger for the HCl byproduct without competing with the primary amine nucleophile, preventing unwanted side reactions.

  • Nucleophile Addition & Heating: Add the substituted aniline. Seal the vial and heat conventionally at 90°C (or via microwave irradiation at 120°C for 20 minutes).

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]+ = 223.0 and the appearance of the product mass confirms the successful displacement of the chloride ion.

  • Workup & Purification: Quench the reaction with ice-cold water (20 mL) to precipitate the highly lipophilic product. Filter the precipitate, wash with water, and purify via flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure aminopyrimidine.

Protocol B: Synthesis of Diarylpyrimidine Herbicides via Suzuki-Miyaura Coupling

This protocol is utilized to create rigid, extended pi-systems often required for inhibiting plant-specific enzymes like Acetolactate Synthase (ALS) or Dihydroorotate Dehydrogenase (DHODH)[3].

Reagents & Materials:

  • 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.5 eq, 1.5 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 3.0 mmol)

  • 1,4-Dioxane/Water (4:1 v/v, 10 mL)

Step-by-Step Methodology & Causality:

  • Solvent Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) catalytic species and to suppress the homocoupling of the boronic acid.

  • Reagent Loading: Add the pyrimidine, arylboronic acid, and K₂CO₃ to the degassed solvent.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under an Argon blanket. Causality: The bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, which is a strict stereochemical requirement for the final reductive elimination step that forms the new C-C bond[4].

  • Heating & Monitoring: Heat the mixture to 90°C for 4-6 hours. Validate completion via TLC (UV active spots).

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo before column purification.

Quantitative Data: Structure-Activity Relationship (SAR) Summary

Once the library is synthesized, compounds undergo in vitro mycelial growth inhibition assays against devastating agricultural pathogens such as Sclerotinia sclerotiorum[3]. Below is a summarized data set demonstrating how modifications at the C4 position dictate fungicidal efficacy.

Compound IDC4 Substitution (R-Group)Yield (%)LogP (Calc)EC₅₀ vs S. sclerotiorum (mg/L)Mode of Action Indicator
Control Boscalid (Commercial)N/A2.960.96SDHI (Complex II)
PYR-01 4-Fluoroaniline88%3.851.45Membrane Disruption
PYR-02 3-(Trifluoromethyl)aniline82%4.500.82Membrane Disruption
PYR-03 1H-Pyrazol-5-amine75%2.10> 50.00Inactive (Poor Uptake)
PYR-04 4-Methoxyphenylboronic acid91%4.1212.50Weak Inhibition

Data Interpretation: The substitution of the C4-chloro group with a highly lipophilic 3-(trifluoromethyl)aniline (PYR-02) yields an EC₅₀ of 0.82 mg/L, outperforming the commercial standard Boscalid. Conversely, highly polar substituents (PYR-03) result in a loss of efficacy, likely due to an inability to penetrate the fungal cell wall.

High-Throughput Screening Workflow

To ensure that synthesized candidates are rapidly and accurately evaluated, our laboratory utilizes a closed-loop, self-validating screening workflow.

Workflow Syn Library Synthesis (Parallel SNAr) Pur High-Throughput LC-MS Purification Syn->Pur InVitro In Vitro Assay (Mycelial Growth) Pur->InVitro InVivo Greenhouse Trials (In Vivo Efficacy) InVitro->InVivo

Fig 2: Self-validating high-throughput screening workflow for pyrimidine-based agrochemicals.

By strictly controlling the synthetic parameters (Protocols A & B) and continuously feeding the biological assay data (Section 3) back into the computational design phase, researchers can rapidly iterate on the 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine scaffold to discover the next generation of highly potent, environmentally responsible agrochemicals.

References

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science (RSC Publishing). Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

How to improve synthesis yield of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the synthesis of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine , a critical intermediate in kinase inhibitor and pharmaceutical development.

Below, you will find an in-depth troubleshooting guide, causal explanations for reaction behaviors, and field-proven, self-validating protocols to maximize your isolated yields.

I. Synthesis Workflow Overview

The synthesis of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is typically achieved via a robust two-step sequence:

  • Condensation : 3-fluorobenzamidine hydrochloride is reacted with ethyl acetoacetate under basic conditions to form the intermediate 2-(3-fluorophenyl)-6-methylpyrimidin-4-ol.

  • Chlorination : The hydroxyl group (which exists in tautomeric equilibrium with the pyrimidinone form) is converted to a chloride using phosphorus oxychloride (POCl₃)[1][2].

SynthesisWorkflow A 3-Fluorobenzamidine HCl + Ethyl Acetoacetate B Base (NaOMe/MeOH) Condensation A->B Reflux, 4-6h C 2-(3-Fluorophenyl)-6-methylpyrimidin-4-ol (Intermediate) B->C Acidic Workup (pH 5-6) D POCl3 + Organic Base Chlorination C->D 90-110°C, 2-4h E 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (Target Product) D->E Careful Ice Quench (pH 7-8)

Two-step synthesis workflow of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

II. Troubleshooting Guide & FAQs

Q1: My yield for the 2-(3-fluorophenyl)-6-methylpyrimidin-4-ol condensation step is consistently below 60%. How can I improve this? A1: Low yields in the condensation step are almost always due to the premature hydrolysis of the 3-fluorobenzamidine starting material before it can fully condense with the ethyl acetoacetate.

  • Causality: Amidines are highly susceptible to hydrolysis in the presence of water and base, converting back to the corresponding 3-fluorobenzamide, which is unreactive in this sequence.

  • Solution: Ensure absolute anhydrous conditions. Use freshly prepared sodium methoxide (NaOMe) in anhydrous methanol rather than aqueous bases. Furthermore, pre-mix the amidine hydrochloride with the base for 15 minutes to generate the free amidine in situ before adding the ethyl acetoacetate dropwise.

Q2: During the POCl₃ chlorination step, TLC shows complete consumption of the starting material, but my isolated yield of the chloropyrimidine is poor. What is happening? A2: You are likely experiencing product hydrolysis during the aqueous workup.

  • Causality: The newly formed C-Cl bond on the electron-deficient pyrimidine ring is highly activated. When quenching excess POCl₃, the reaction generates massive amounts of HCl and heat. If the local temperature spikes above 20 °C in a highly acidic aqueous environment, the 4-chloropyrimidine rapidly hydrolyzes back to the pyrimidin-4-ol starting material[3].

  • Solution: Implement a "reverse quench." Never add water to the reaction mixture. Instead, distill off 70% of the excess POCl₃ under reduced pressure, dilute the remaining residue with an inert solvent (like toluene or dichloromethane), and slowly drip this mixture into a massive heat sink of vigorously stirred ice water[2][4].

Q3: The chlorination reaction is sluggish and produces a complex mixture of dark impurities. Should I increase the temperature? A3: No, increasing the temperature beyond 110 °C will only accelerate degradation and polymerization. Instead, you need a catalytic additive.

  • Causality: POCl₃ alone is often not electrophilic enough to drive the reaction cleanly. Adding an organic base like N,N-dimethylaniline or N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it acts as an acid scavenger to neutralize generated HCl, and it reacts with POCl₃ to form a highly reactive Vilsmeier-Haack-type intermediate, which drastically accelerates the chlorination of the pyrimidinone tautomer[5].

TroubleshootingLogic Start Low Yield in Chlorination? CheckTLC Check TLC/HPLC for Pyrimidinol Start->CheckTLC Unreacted Unreacted Starting Material CheckTLC->Unreacted Detected Hydrolysis Product Hydrolysis During Quench CheckTLC->Hydrolysis Not Detected Solution1 Add DIPEA or N,N-Dimethylaniline Unreacted->Solution1 Solution2 Distill POCl3 & Reverse Ice Quench Hydrolysis->Solution2

Troubleshooting logic tree for resolving low yields during POCl3 chlorination.

III. Quantitative Data: Chlorination Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields during the chlorination of pyrimidin-4-ols, demonstrating the necessity of organic base additives and temperature control[2][4][5].

Chlorinating AgentAdditive / BaseTemp (°C)Time (h)Isolated YieldMechanistic Observation
POCl₃ (Neat, 10 eq)None1056.0~55 - 65%Sluggish conversion; extensive hydrolysis during workup due to high POCl₃ volume.
SOCl₂ / DMF (cat.)None808.0< 50%Incomplete reaction; formation of multiple uncharacterized side products.
POCl₃ (Neat, 5 eq)N,N-Dimethylaniline1003.088%Fast conversion via Vilsmeier intermediate; cleaner impurity profile.
POCl₃ in Toluene DIPEA (1.5 eq) 110 3.5 > 92% Optimal. Excellent scalability, easy reverse quench, minimal hydrolysis.

IV. Step-by-Step Optimized Methodologies

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you do not proceed to the next step if the reaction has failed.

Procedure A: Synthesis of 2-(3-Fluorophenyl)-6-methylpyrimidin-4-ol
  • Preparation of Base: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, add anhydrous methanol (150 mL). Carefully add sodium methoxide (NaOMe) powder (16.2 g, 0.30 mol) and stir until completely dissolved.

  • Amidine Free-Basing: Add 3-fluorobenzamidine hydrochloride (17.4 g, 0.10 mol) to the basic solution. Stir at room temperature for 20 minutes to ensure complete liberation of the free amidine.

  • Condensation: Slowly add ethyl acetoacetate (13.0 g, 0.10 mol) dropwise over 15 minutes via an addition funnel.

  • Reflux & Validation: Attach a reflux condenser and heat the mixture to 65 °C for 5 hours.

    • Self-Validation Checkpoint: Analyze via TLC (Eluent: 5% MeOH in DCM). The starting amidine (ninhydrin active) should be completely consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol. Dissolve the resulting paste in 100 mL of water. Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 5.5 to 6.0.

  • Isolation: Filter the precipitated white solid, wash sequentially with ice-cold water (2 × 30 mL) and cold diethyl ether (20 mL), and dry under high vacuum at 50 °C to afford the intermediate.

Procedure B: Synthesis of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine
  • Setup: To a 250 mL flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-fluorophenyl)-6-methylpyrimidin-4-ol (10.0 g, ~49 mmol) and anhydrous toluene (50 mL).

  • Reagent Addition: Slowly add POCl₃ (22.5 g, 147 mmol, 3.0 eq). Next, add DIPEA (9.5 g, 73.5 mmol, 1.5 eq) dropwise. Caution: Mildly exothermic.

  • Chlorination & Validation: Heat the mixture to 105–110 °C for 3 to 4 hours.

    • Self-Validation Checkpoint: Quench a 50 µL aliquot into saturated NaHCO₃ and extract with EtOAc. TLC (Hexanes:EtOAc 4:1) should show complete disappearance of the highly polar pyrimidinol and the appearance of a fast-moving, UV-active spot (target product).

  • Concentration: Cool the reaction to 50 °C. Attach a short-path distillation head and remove the toluene and excess POCl₃ under reduced pressure to leave a thick syrup[2].

  • Reverse Quench: Dissolve the syrup in fresh dichloromethane (50 mL). In a separate 1L beaker, prepare a vigorously stirring mixture of crushed ice (300 g) and saturated aqueous NaHCO₃ (100 mL). Slowly drip the DCM solution into the ice mixture. Maintain the internal temperature strictly below 15 °C. Check that the aqueous phase remains slightly basic (pH 7-8).

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine as an off-white to pale yellow solid.

V. References

  • Google Patents (CN110372602A). "A kind of synthetic method of 4-chloro-2-methyl pyrimidine." Available at:

  • Drugs of the Future. "Abrocitinib. Tyrosine-protein kinase JAK1 inhibitor." Portico. Available at: [Link]

  • World Intellectual Property Organization (WO 2014/126954 A1). "Processes for the preparation of pyrimidine derivatives." Googleapis. Available at:

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the optimization of reaction temperature for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine. Our goal is to move beyond simple protocols and equip you with the causal understanding necessary to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the substitution reaction on 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, and why is temperature so critical?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step process:

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom at the C-4 position of the pyrimidine ring. This position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogen atoms.[1][2] This initial attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer-like complex.[2]

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride ion, which is a good leaving group.

Temperature is a critical parameter because it directly influences the rate of both the desired reaction and potential side reactions. Sufficient thermal energy is required to overcome the activation energy for the formation of the Meisenheimer complex.[3] However, excessive heat can provide enough energy to activate undesired reaction pathways, such as decomposition or side-product formation, thereby reducing the overall yield and purity of the target molecule.[4][5]

Q2: My SNAr reaction shows low to no conversion at room temperature. What is the likely cause and recommended starting point for heating?

A2: Low conversion at ambient temperature is a common observation for SNAr reactions, even on activated systems like chloropyrimidines.[2] The primary reasons include:

  • Insufficient Activation Energy: The reaction may have a significant kinetic barrier that is not easily overcome without thermal input.

  • Weak Nucleophile: Nucleophiles with lower reactivity (e.g., sterically hindered amines or anilines with electron-withdrawing groups) will inherently require more energy to initiate the attack on the pyrimidine ring.[2]

  • Steric Hindrance: The 6-methyl group on the pyrimidine, while electronically donating, can introduce some steric hindrance that slows the reaction rate compared to an unsubstituted pyrimidine.

Recommendation: A sensible starting point for optimization is to heat the reaction mixture to a moderate temperature, such as 60-80 °C .[6] Many SNAr reactions on chloropyrimidines proceed at a reasonable rate within this range.[4][6] It is crucial to monitor the reaction's progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Q3: I'm observing the formation of significant byproducts. How does temperature contribute to this, and what can I do to minimize them?

A3: Elevated temperatures can accelerate side reactions, leading to a complex product mixture. Common issues include:

  • Di-substitution: If your nucleophile is highly reactive or used in large excess, it may react a second time, although this is less common for mono-chloro pyrimidines. For di-chloro pyrimidines, lowering the temperature is a key strategy to favor mono-substitution.[4]

  • Solvolysis: If you are using a nucleophilic solvent (e.g., ethanol, methanol, water), it can compete with your intended nucleophile, especially at higher temperatures, leading to the formation of undesired alkoxy or hydroxy byproducts.[2][4]

  • Degradation: The pyrimidine ring or the nucleophile itself can degrade under harsh conditions or at very high temperatures, particularly in the presence of a strong base.[4]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct way to reduce the rate of unwanted side reactions. A systematic decrease in temperature (e.g., in 10 °C increments) should be explored.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading or reacting further over extended heating periods.

  • Solvent Choice: If solvolysis is suspected, switch to a non-nucleophilic, aprotic polar solvent such as DMF, DMSO, THF, or Dioxane.[4][7]

  • Use a Milder Base: If a base is required, harsh bases at high temperatures can promote degradation. Consider using a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]

Troubleshooting Guide: Temperature Optimization Workflow

When optimizing the reaction temperature, a logical, step-by-step approach is essential for an efficient resolution. The following workflow is designed to diagnose and solve common issues encountered during the substitution of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

G start_node Reaction Issue Encountered problem_low_conversion Problem: Low or No Conversion start_node->problem_low_conversion problem_byproducts Problem: Significant Byproduct Formation start_node->problem_byproducts problem_node problem_node cause_node cause_node solution_node solution_node cause_temp_low Temperature is too low. (Insufficient kinetic energy) problem_low_conversion->cause_temp_low Possible Cause cause_nucleophile Nucleophile is too weak or sterically hindered. problem_low_conversion->cause_nucleophile Possible Cause cause_temp_high Temperature is too high. (Activates side reactions) problem_byproducts->cause_temp_high Possible Cause cause_solvolysis Solvolysis. (Reaction with nucleophilic solvent) problem_byproducts->cause_solvolysis Possible Cause solution_increase_temp Incrementally increase temperature (e.g., 60 °C -> 80 °C -> 100 °C). Monitor closely by TLC/LC-MS. cause_temp_low->solution_increase_temp Solution solution_higher_temp Higher temperatures may be required (e.g., >100 °C or microwave heating). Consider this after moderate heating fails. cause_nucleophile->solution_higher_temp Solution solution_decrease_temp Systematically decrease temperature. Find the lowest temp for efficient conversion. cause_temp_high->solution_decrease_temp Solution solution_change_solvent Switch to a non-nucleophilic, aprotic polar solvent (e.g., DMF, DMSO, Dioxane). cause_solvolysis->solution_change_solvent Solution

Caption: Troubleshooting flowchart for optimizing reaction temperature.

Data Presentation: Temperature Screening

A systematic temperature screen is the most effective method to identify the optimal conditions. Below is a representative table summarizing a hypothetical screening experiment for the reaction of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine with a generic amine nucleophile (e.g., morpholine).

EntryTemperature (°C)Reaction Time (h)Conversion (%) [a]Notes / Side Products
1Room Temp (25)24< 5%Starting material recovered.
26012~65%Clean reaction profile, some starting material remains.
3806> 95%Optimal. Clean conversion to product.
41004> 98%Minor impurities (<5%) detected by LC-MS.
51202> 98%Significant new byproduct (~15%) observed; potential degradation.[4]

[a] Conversion determined by LC-MS analysis of crude reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization

This protocol outlines a systematic approach to finding the optimal reaction temperature for the substitution reaction.

Materials:

  • 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq.)

  • Nucleophile (e.g., primary/secondary amine, 1.1 - 1.2 eq.)

  • Anhydrous non-nucleophilic solvent (e.g., DMF, DMSO, Dioxane)

  • Non-nucleophilic base (e.g., DIPEA or TEA, 1.5 - 2.0 eq.), if required to scavenge HCl byproduct.[1][4]

  • Reaction vessel (e.g., round-bottom flask or sealed vial) equipped with a magnetic stir bar and condenser (if heating above solvent boiling point).

  • Inert atmosphere (Nitrogen or Argon).

Procedure:

  • Reactant Preparation: To a dry reaction vessel under an inert atmosphere, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine and the anhydrous solvent.

  • Reagent Addition: Add the nucleophile, followed by the base (if applicable).

  • Initial Temperature: Begin stirring the reaction mixture at your chosen starting temperature (e.g., 60 °C).

  • Reaction Monitoring: Monitor the reaction progress every 1-2 hours using a suitable analytical technique (TLC or LC-MS are recommended).[1][6] This allows for the simultaneous assessment of starting material consumption and product/byproduct formation.

  • Temperature Adjustment:

    • If the reaction is sluggish after several hours, increase the temperature by 20 °C and continue monitoring.

    • If significant byproduct formation is observed, repeat the experiment at a lower temperature.

  • Workup: Once the reaction has reached optimal conversion (maximum product, minimal byproduct), cool the mixture to room temperature. Perform a standard aqueous workup to remove the base and other water-soluble impurities. The product can then be isolated by extraction and purified by column chromatography or recrystallization.[7]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Sample Preparation: Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also spot the starting material and, if available, the pure product as references.

  • Eluent System: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the starting material, product, and any potential byproducts.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress. New spots suggest the formation of byproducts.

References

  • BenchChem. (2025). Overcoming poor regioselectivity in pyrimidine substitution reactions.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyrimidine Substitution Reactions.
  • BenchChem. (2025).
  • BenchChem. (2026). Reactivity Showdown: 2-Chloropyrimidine vs.
  • Wu, G., et al. (2005). Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
  • The Organic Chemistry Tutor. (2019).
  • BenchChem. (2026). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.

Sources

Best purification and recrystallization methods for 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Recrystallization of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Overview 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 180606-98-8) is a highly reactive, electrophilic intermediate commonly utilized in the synthesis of kinase inhibitors and other pharmaceutical agents. Due to the highly electron-deficient nature of the pyrimidine core—exacerbated by the 4-chloro substituent and the 2-(3-fluorophenyl) group—this compound presents unique challenges during isolation. This guide provides field-proven troubleshooting strategies, focusing on mitigating hydrolysis, preventing phase-separation ("oiling out"), and optimizing chromatographic recovery.

Part 1: Troubleshooting FAQs

Q1: Why does my product revert to the pyrimidin-4-ol starting material during silica gel chromatography? Causality: The C-4 position of the pyrimidine ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Water can act as a potent nucleophile, attacking the electron-deficient C-4 carbon to form a Meisenheimer-like complex, followed by the elimination of the chloride ion[1]. Standard silica gel contains acidic silanol groups that inadvertently catalyze this hydrolysis if trace moisture is present in the eluent[2]. Solution: To prevent on-column degradation, ensure all eluents (e.g., Hexane/Ethyl Acetate) are strictly anhydrous. Alternatively, switch the stationary phase to neutral alumina or deactivate standard silica gel by pre-flushing the column with 1% triethylamine (TEA) in hexane. (Note: If using TEA, ensure rapid elution, as prolonged exposure to amines can lead to unwanted amination at the 4-position).

Q2: During recrystallization, my compound "oils out" at the bottom of the flask instead of forming crystals. How do I correct this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the impure mixture's melting point is depressed below the temperature at which the solution reaches saturation. Instead of nucleating into a solid crystal lattice, the compound separates as a supercooled, viscous liquid[3]. This is common with low-melting pyrimidine derivatives containing residual non-polar impurities. Solution: You must bypass the nucleation energy barrier.

  • Adjust the Solvent Ratio: Increase the volume of the anti-solvent (e.g., Heptane) relative to the good solvent (e.g., Toluene).

  • Temperature Control: Do not crash-cool the solution in an ice bath immediately. Allow it to cool ambiently to room temperature first.

  • Seeding: Introduce a pure seed crystal of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine while the solution is slightly cloudy but before it separates into two liquid phases.

Q3: How do I effectively separate unreacted 2-(3-fluorophenyl)-6-methylpyrimidin-4-ol from the chlorinated target? Causality: The starting material contains a hydroxyl group (which exists predominantly in its strongly polar pyrimidinone tautomer). This structural feature drastically increases its affinity for the polar stationary phase compared to the highly lipophilic 4-chloro target product[4]. Solution: A simple step-gradient flash chromatography is highly effective. Eluting with 100% Hexane transitioning to 90:10 Hexane:Ethyl Acetate will rapidly elute the 4-chloro product (Rf ~0.6) while the pyrimidin-4-ol remains firmly adsorbed to the baseline (Rf <0.1).

Part 2: Experimental Protocols

Protocol A: Moisture-Free Flash Column Chromatography Self-Validating System: This protocol uses dry-loading to prevent solvent-front distortion and utilizes neutral conditions to self-correct for the compound's hydrolytic instability.

  • Stationary Phase Preparation: Prepare a slurry of Neutral Alumina (or pre-dried Silica Gel 60) in anhydrous Hexane. Pour into the column and allow it to settle under positive pressure.

  • Sample Loading (Dry Load): Dissolve the crude 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in a minimal volume of anhydrous Dichloromethane (DCM). Add a small amount of neutral alumina (1:3 ratio by weight to crude) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this powder evenly onto the top of the column bed.

  • Elution: Elute using a gradient of 100% anhydrous Hexane, slowly increasing to 95:5 Hexane:Ethyl Acetate.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound will elute rapidly.

  • Isolation: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature strictly below 35°C to prevent thermal degradation.

Protocol B: Controlled Anti-Solvent Recrystallization Self-Validating System: This biphasic solvent approach ensures the compound remains solvated above its melting point, forcing crystallization only when the anti-solvent threshold is crossed at ambient temperature.

  • Dissolution: Place the semi-pure chloropyrimidine in a clean, dry Erlenmeyer flask. Add a minimal amount of warm Toluene (approx. 45°C) until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining gentle stirring, add room-temperature Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Clarification & Nucleation: Add exactly 1-2 drops of Toluene to re-clarify the solution. Remove from heat and allow the flask to stand undisturbed at room temperature for 2 hours.

  • Maturation: Once initial needle-like crystals form, transfer the flask to a 4°C refrigerator for an additional 4 hours to maximize yield[3].

  • Filtration: Collect the crystals via vacuum filtration, washing the filter cake with ice-cold Heptane. Dry under high vacuum at room temperature.

Part 3: Quantitative Data & Visualization

Table 1: Solvent System Optimization for Purification

Purification MethodSolvent SystemRatio (v/v)Target Rf / OutcomeImpurity Behavior
TLC / Flash Column Hexane : Ethyl Acetate95 : 5Rf ≈ 0.65 (Excellent resolution)Pyrimidin-4-ol stays at baseline (Rf <0.1)
TLC / Flash Column DCM : Methanol98 : 2Rf ≈ 0.90 (Poor resolution)Co-elution risks; Methanol induces hydrolysis
Recrystallization Toluene : Heptane1 : 4>85% Yield, >98% PurityPrevents oiling out; sharp melting point
Recrystallization Ethanol : Water3 : 1<40% Yield (Severe Hydrolysis)C-4 Chloride converts back to C-OH

Purification Decision Workflow

PurificationWorkflow Start Crude 4-Chloro-2-(3-fluorophenyl) -6-methylpyrimidine Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess HighSM High Starting Material (>10% Pyrimidin-4-ol) Assess->HighSM HighPOCl3 Residual POCl3 / Acid Assess->HighPOCl3 HighPurity High Purity Crude (>90% Target) Assess->HighPurity Chromatography Flash Chromatography (Anhydrous Hexane/EtOAc) Use Neutral Alumina HighSM->Chromatography Quench Aqueous Quench (Ice-Cold NaHCO3) Extract with DCM HighPOCl3->Quench Recrystallize Recrystallization (Toluene/Heptane) HighPurity->Recrystallize Chromatography->Recrystallize Optional Polish Quench->Assess Re-evaluate PureProduct Pure Product (>97% Purity) Recrystallize->PureProduct

Decision tree for the purification of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

References

  • Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine. Benchchem.
  • Technical Support Center: Purification of 5-(Bromomethyl)
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. PMC (nih.gov).

Sources

Troubleshooting low solubility of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the physical properties of rigid, highly functionalized intermediates.

Working with 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 180606-98-8) presents a classic paradox in organic synthesis: its electron-deficient pyrimidine core makes it highly reactive chemically, but its extreme hydrophobicity makes it physically uncooperative in standard solvent systems.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind its low solubility and provide self-validating, field-proven methodologies to ensure your cross-coupling and nucleophilic aromatic substitution (SNAr) reactions run to completion.

Substrate Profiling: The Causality of Insolubility

To solve a solubility issue, we must first understand the physical chemistry of the molecule. 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine features a highly planar, aromatic pyrimidine core coupled with a lipophilic 3-fluorophenyl ring.

The Causality: The planarity of this molecule promotes strong intermolecular π−π stacking in the solid state, resulting in a high crystal lattice energy. Furthermore, the calculated LogP of ~3.24 indicates significant lipophilicity, making it inherently hostile to polar protic solvents[1]. While the electron-deficient nature of the pyrimidine ring makes the 4-chloro position exceptionally reactive toward palladium oxidative addition[2], this reactivity is entirely bottlenecked if the substrate cannot be solvated to interact with the catalyst.

Quantitative Solubility & Solvent Selection Matrix

Data summarized for reaction optimization based on standard laboratory conditions.

Solvent SystemRelative Solubility (20°C)Boiling PointRecommended Application & Causality
Water / Ethanol Very Low (< 5 mg/mL)100°C / 78°CNot recommended. High lattice energy prevents dissolution.
Tetrahydrofuran (THF) Low to Moderate66°CRoom temp reactions. Often leads to mid-reaction precipitation as saturation limits are reached.
1,4-Dioxane / H₂O (4:1) Moderate (High at reflux)101°CSuzuki-Miyaura couplings. Higher boiling point allows thermal disruption of π -stacking[3].
N,N-Dimethylformamide Moderate153°CSNAr reactions. High dielectric constant stabilizes transition states; requires heating.
Dichloromethane (DCM) High (> 100 mg/mL)40°CExtractions. Excellent solvation due to matched halogen-halogen dipole interactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling stalls at 40-50% conversion, and I observe a white precipitate. How do I drive the reaction to completion? A1: The precipitate is likely unreacted 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine crashing out of solution. As the reaction progresses, the polarity of the mixture changes, lowering the solubility threshold. The Fix: Switch your solvent from THF/Water to 1,4-Dioxane/Water. Dioxane has a higher boiling point (101 °C) and superior solvating power for hydrophobic pyrimidines at elevated temperatures. If precipitation persists, introduce a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle the aqueous base into the organic phase, maintaining a homogeneous catalytic cycle[3].

Q2: I need to perform an SNAr reaction with an aliphatic amine, but the pyrimidine won't dissolve in the amine/alcohol mixture. What is the best approach? A2: Alcohols are exceptionally poor solvents for this lipophilic substrate. Instead of relying on thermal heating in a massive excess of polar aprotic solvent, transition to Microwave-Assisted Synthesis . Microwave irradiation rapidly superheats localized polar regions, breaking the crystal lattice energy and driving the substitution much faster than thermal degradation pathways can occur[4].

Q3: What if my specific cross-coupling requires a green solvent in which this pyrimidine is completely insoluble? A3: When solvent-based solvation fails, bypass it entirely using Mechanochemistry (Solid-State Cross-Coupling). High-temperature ball milling utilizes mechanical kinetic energy to continuously expose fresh, unreacted surfaces of the solid aryl halide to the palladium catalyst, enabling quantitative yields without the need for bulk solvent[5].

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it contains built-in diagnostic checkpoints to confirm success at intermediate stages before proceeding to the next step.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the activation energy of dissolution and oxidative addition simultaneously[4].

  • Reagent Loading: In a 10 mL microwave vial, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).

  • Solvation & Purge: Add 1,4-Dioxane/H₂O (4:1, 0.2 M). Seal the vial and purge with N₂ for 5 minutes.

  • Validation Checkpoint 1 (Pre-Reaction): Before inserting into the reactor, visually inspect the vial. The mixture will be a suspension. Heat gently with a heat gun to 60°C. If the solid does not partially dissolve into a fine slurry, add 10% v/v DMF to prevent localized charring during microwave irradiation.

  • Irradiation: Irradiate at 110°C for 15 minutes.

  • Validation Checkpoint 2 (Post-Reaction): Quench with water and extract with DCM. Spot the organic layer on a TLC plate (Hexanes/EtOAc 3:1) against the starting material. The complete disappearance of the high-Rf pyrimidine spot validates successful oxidative addition and coupling. Proceed to column chromatography.

Protocol B: High-Temperature Solid-State Cross-Coupling (Ball Milling)

Causality: Mechanical force creates fresh reactive surfaces continuously, bypassing the thermodynamic penalty of solvent solvation[5].

  • Jar Preparation: To a 15 mL stainless steel grinding jar, add a 10 mm stainless steel grinding ball.

  • Reagent Loading: Add the pyrimidine substrate (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and solid K₂CO₃ (2.0 eq).

  • Milling: Secure the jar in a mixer mill and grind at 30 Hz for 90 minutes. Apply a heat gun to the exterior of the jar to maintain an internal temperature of ~70°C.

  • Validation Checkpoint (Mid-Milling): Pause the mill at 45 minutes. Open the jar in a fume hood. The powder should appear homogenous and slightly darkened (indicating the formation of active Pd(0) species). Self-Correction: If the powder is clumped or stuck to the walls, add 50 mg of NaCl as an inert grinding auxiliary to break up the aggregates.

  • Extraction: Wash the jar with DCM, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate.

Visual Workflows

Troubleshooting A Insoluble Pyrimidine Detected B Determine Reaction Class A->B C SNAr Reaction B->C D Cross-Coupling B->D E Microwave Heating (NMP/DMSO) C->E Homogeneous F Solvent Optimization (1,4-Dioxane) D->F Biphasic G Mechanochemistry (Ball Milling) D->G Solid-State

Decision tree for troubleshooting pyrimidine solubility issues in synthesis.

Mechanochem S Solid Substrate O Oxidative Addition S->O Mechanical Force P Pd Catalyst P->O T Transmetalation O->T R Reductive Elimination T->R R->P Regeneration C Coupled Product R->C

Mechanistic pathway of solid-state cross-coupling bypassing solvent solvation.

Sources

Technical Support Center: Advanced Strategies for 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to navigating the synthetic challenges of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this sterically demanding, yet synthetically valuable, heterocyclic building block. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming the common hurdles associated with this substrate, ensuring your reactions proceed with higher yields and predictability.

The Challenge: Understanding the Substrate's Reactivity

The 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine molecule presents a unique set of challenges and opportunities. The pyrimidine core is a π-deficient heterocycle, which inherently activates the C4 position for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[1] The electron-withdrawing nature of the ring nitrogens makes the carbon atoms, particularly at the 2, 4, and 6 positions, electrophilic.[1][2] In most cases, substitution on 2,4-dihalopyrimidines favors the C4 position.[3][4]

However, the substituents on this specific molecule introduce significant steric constraints. The methyl group at the C6 position and the 3-fluorophenyl group at the C2 position flank the reactive C4-chloro leaving group. This steric congestion can hinder the approach of nucleophiles and impede the necessary coordination of metal catalysts, often leading to low yields or complete reaction failure under standard conditions.

Caption: Steric map of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might be asking in the lab, followed by direct, actionable advice.

Q1: My Suzuki-Miyaura coupling reaction at the C4 position is giving low to no yield. What am I doing wrong?

Common Causes & Solutions:

This is the most frequently encountered issue. Low yields are typically due to a combination of steric hindrance impeding the catalyst's oxidative addition and suboptimal catalyst/ligand/base selection.

  • Cause A: Catalyst & Ligand Choice is Not Suited for a Hindered Substrate. Standard catalysts like Pd(PPh₃)₄ often fail with this substrate. The triphenylphosphine ligands are not bulky enough to promote the formation of the highly reactive, monoligated palladium(0) species needed to overcome the steric barrier.

    • Solution: Switch to a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle precatalyst (e.g., XPhos-Pd-G3) in combination with a bulky, electron-rich biaryl monophosphine ligand. These ligands possess large cone angles that facilitate reductive elimination and stabilize the coordinatively unsaturated L-Pd(0) active catalyst.[5][6]

  • Cause B: Incorrect Base Selection. The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong and nucleophilic can lead to side reactions.

    • Solution: Use a non-nucleophilic, moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for sterically hindered couplings.[6] They are effective at promoting the reaction without causing significant degradation of the starting material or boronic acid.

  • Cause C: Insufficient Thermal Energy. Sterically hindered reactions often have a higher activation energy.

    • Solution: Increase the reaction temperature. While room temperature couplings are ideal, this substrate often requires heating. Toluene or dioxane at 80-110 °C is a good starting point. Microwave irradiation can also be highly effective at accelerating these sluggish reactions.[7]

Data-Driven Catalyst/Ligand Selection for Suzuki-Miyaura Coupling:

Catalyst SystemBaseSolventTemp (°C)Typical YieldRationale
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O100<10%Insufficiently active for hindered substrate.
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene11075-85%Bulky ligand promotes active catalyst formation.
Pd(OAc)₂ (2 mol%) / XPhos (4 mol%)K₃PO₄Toluene11080-90%XPhos is highly effective for challenging heteroaryl chlorides.[5]
XPhos-Pd-G3 (2 mol%)K₃PO₄t-BuOH80>90%Pre-catalyst ensures efficient generation of the active L-Pd(0) species.
Q2: I am attempting a Buchwald-Hartwig amination to install an amine at the C4 position, but the reaction is failing. What are the key parameters to check?

Common Causes & Solutions:

Buchwald-Hartwig amination is sensitive to ligand choice, base strength, and potential catalyst inhibition by the substrate itself.

  • Cause A: Inappropriate Ligand. As with Suzuki couplings, the ligand is paramount. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, acting as catalyst poisons. The right ligand must be bulky enough to prevent this while still promoting the C-N bond-forming reductive elimination.[8]

    • Solution: Employ specialized biaryl monophosphine ligands developed for challenging aminations. RuPhos and BrettPhos are excellent starting points.[8] For particularly difficult couplings, consider ligands like Xantphos.[9]

  • Cause B: Base Incompatibility. Sodium tert-butoxide (NaOt-Bu) is a common base for aminations but can be too harsh for some functionalized heterocycles. Lithium bis(trimethylsilyl)amide (LiHMDS) can be a good alternative, especially if your substrate has base-sensitive functional groups.[10]

    • Solution: Start with NaOt-Bu. If you observe decomposition or side reactions, switch to a weaker base like K₃PO₄ or Cs₂CO₃, but be prepared to increase the reaction temperature.[10]

  • Cause C: Catalyst Precatalyst Choice. Using a simple Pd(II) source like Pd(OAc)₂ can sometimes be inefficient.

    • Solution: Use an air-stable palladacycle precatalyst (e.g., RuPhos-Pd-G3). These are designed to cleanly and rapidly generate the active LPd(0) catalyst upon exposure to a base, minimizing side reactions.[11]

Q3: Can I perform a direct nucleophilic aromatic substitution (SNAr) on this substrate instead of a cross-coupling reaction?

Answer:

Yes, direct SNAr is a viable and often preferable route if your nucleophile is strong enough. The electron-deficient pyrimidine ring facilitates this reaction.[1] However, the steric hindrance from the C6-methyl group remains a significant barrier.

  • When to Choose SNAr: This method is ideal for strong, unhindered nucleophiles like small alkoxides (e.g., sodium methoxide), thiolates, or small primary/secondary amines (e.g., dimethylamine).

  • Key Conditions:

    • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the nucleophilic salt and stabilize the charged Meisenheimer intermediate.[12]

    • Temperature: Elevated temperatures (80-150 °C) are almost always necessary to provide sufficient energy to overcome the steric barrier.

    • Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile. For example, using an alkoxide (R-O⁻) is much more effective than the corresponding alcohol (R-OH).[12]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps pinpoint where the reaction is failing. For this substrate, the oxidative addition of the sterically congested C-Cl bond to the Pd(0) center is often the rate-limiting step.

Suzuki_Miyaura_Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex (II) pd0->oa_complex Oxidative Addition (Often Rate-Limiting due to Steric Hindrance) trans_complex Transmetalation Complex (II) oa_complex->trans_complex Transmetalation product_complex Product Complex (II) trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product Ar-R (Coupled Product) product_complex->product substrate Ar-Cl (Our Pyrimidine) substrate->oa_complex boronic R-B(OR)2 boronic->trans_complex base Base (e.g., K3PO4) base->trans_complex

Caption: Suzuki-Miyaura cycle highlighting the sterically challenging step.

Key Experimental Protocols

The following protocols are robust starting points that have been optimized for sterically hindered pyrimidine substrates.

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

This protocol utilizes a G3-palladacycle precatalyst for maximum efficiency and reproducibility.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add XPhos-Pd-G3 (0.02 equiv, 2 mol%).

  • Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene (to make a ~0.2 M solution with respect to the starting pyrimidine).

  • Reaction: Stir the mixture vigorously and heat to 110 °C in a pre-heated oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Robust Buchwald-Hartwig Amination

This protocol uses a specialized ligand and base combination to favor C-N bond formation.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 equiv), the amine nucleophile (1.2 equiv), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv).

  • Catalyst System: Add Pd₂(dba)₃ (0.01 equiv, 1 mol%) and RuPhos (0.02 equiv, 2 mol%).

  • Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous dioxane (to make a ~0.2 M solution).

  • Reaction: Stir the mixture at 100 °C.

  • Monitoring: Monitor by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Workup: Cool to room temperature, dilute with dichloromethane, and filter through celite. Concentrate the filtrate.

  • Purification: Purify the residue by silica gel chromatography.

Troubleshooting Flowchart

When a reaction fails, a logical progression of troubleshooting steps is essential.

Troubleshooting_Flowchart start Low Yield / No Reaction check_catalyst Is the catalyst/ligand appropriate? (e.g., Bulky Biarylphosphine) start->check_catalyst change_catalyst Action: Switch to XPhos, SPhos, RuPhos or a G3-Precatalyst check_catalyst->change_catalyst No check_base Is the base correct? (e.g., K3PO4 for Suzuki, NaOtBu for Amination) check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Use K3PO4 or Cs2CO3. Avoid weak bases like K2CO3. check_base->change_base No check_temp Is the temperature high enough? check_base->check_temp Yes change_base->check_temp increase_temp Action: Increase temp to 100-120°C or use microwave heating. check_temp->increase_temp No check_purity Are reagents anhydrous and pure? check_temp->check_purity Yes increase_temp->check_purity purify_reagents Action: Dry solvents, re-purify starting materials. check_purity->purify_reagents No success High Yield Achieved check_purity->success Yes purify_reagents->success

Caption: A logical workflow for troubleshooting challenging reactions.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
  • ACS Publications. (2012).
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
  • eScholarship.org. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
  • NIH. (n.d.).
  • PubMed. (1999). The influence of the exocyclic pyrimidine 5-methyl group on DNAse I cleavage and sequence recognition by drugs.
  • eScholarship.org. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • ECHEMI. (n.d.).
  • ACS Publications. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wikipedia. (n.d.). Pyrimidine.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
  • arkat usa. (2008).
  • PMC. (n.d.).
  • PMC. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023).
  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.

Sources

Technical Support Center: Isolating Your Product from Unreacted 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine from your product mixtures. Our focus is on explaining the causality behind experimental choices to empower you to adapt these methods to your specific needs.

Introduction

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS No. 180606-98-8) is a common intermediate in medicinal chemistry, often utilized in nucleophilic aromatic substitution (SNAr) reactions where the C4-chloro group is displaced.[1] A frequent challenge is the removal of unreacted starting material from the desired product. The success of this purification hinges on exploiting the physicochemical differences between the starting material and the product.

Key Physicochemical Properties:

CompoundMolecular FormulaMolecular WeightPolarity (Predicted)Key Feature
Starting Material C₁₁H₈ClFN₂[2]222.65 g/mol [2]Moderately PolarHalogenated aromatic system
Typical Product (e.g., Amine Adduct) Varies (e.g., C₁₇H₁₇FN₄)Varies (e.g., >300 g/mol )More PolarH-bond donor/acceptor (e.g., -NHR)

The starting material is a moderately polar, neutral molecule. In contrast, the product, formed by substituting the chlorine with a nucleophile (like an amine, alcohol, or thiol), is typically more polar and may have introduced acidic or basic functionality. This difference is the cornerstone of our purification strategies.

Purification Strategy Decision Guide

Choosing the right purification method is critical. This decision tree outlines a logical approach to selecting the most effective technique based on the properties of your product mixture.

PurificationDecisionTree start Start: Crude Reaction Mixture is_product_basic Does your product have a basic functional group (e.g., amine)? start->is_product_basic is_product_solid Is the desired product a solid? is_product_basic->is_product_solid  No / Unsure extraction Perform Acid-Base Liquid-Liquid Extraction is_product_basic->extraction  Yes chromatography Use Column Chromatography is_product_solid->chromatography  No / Oil solubility_check Are the solubilities of the starting material and product significantly different in a chosen solvent? is_product_solid->solubility_check  Yes extraction->is_product_solid  Then... crystallization Attempt Recrystallization solubility_check->chromatography  No solubility_check->crystallization  Yes

Caption: A decision tree to guide the selection of the primary purification technique.

Frequently Asked Questions (FAQs)

Q1: My TLC plate shows two spots that are very close together. How can I improve their separation?

A1: This indicates that the starting material and product have similar polarities in your current solvent system.

  • Adjust Solvent Polarity: The key is to fine-tune the eluent polarity. If using a standard hexane/ethyl acetate system, try making small, incremental changes to the ratio.[3] Sometimes, adding a small percentage (0.5-2%) of a more polar solvent like methanol or a less polar one like dichloromethane can drastically alter the separation.

  • Try a Different Solvent System: Switch one of the solvent components entirely. For example, replace hexane with toluene or ethyl acetate with diethyl ether. These solvents have different selectivities that can resolve compounds with similar polarities. A dichloromethane/methanol system is a good alternative for more polar compounds.[3]

  • Use Additives: If your product is basic (e.g., contains an amine), adding a small amount of triethylamine (0.1-1%) to the eluent can deactivate acidic sites on the silica gel, reducing peak tailing and potentially improving separation. Conversely, for acidic products, a small amount of acetic or formic acid can be beneficial.[4]

Q2: I tried recrystallizing my product, but everything oiled out or nothing crashed out. What should I do?

A2: This is a common issue in crystallization.

  • Problem: Oiling Out: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. To fix this, add more solvent to the hot mixture to ensure it's fully dissolved, then allow it to cool much more slowly. Vigorous stirring during cooling can also help.

  • Problem: Nothing Crystallizes: The compound may be too soluble in the chosen solvent, or the solution is not sufficiently concentrated. You can try slowly evaporating the solvent or introducing a seed crystal to initiate crystallization.[5] Alternatively, use an "anti-solvent" technique: dissolve your compound in a minimal amount of a good solvent (like DMF or DMSO for highly insoluble compounds), and then slowly add a solvent in which it is insoluble (the anti-solvent), such as water, hexane, or diethyl ether, until turbidity persists.[5][6]

Q3: Can I use an acid wash to remove my amine product from the unreacted starting material?

A3: Yes, this is an excellent and highly recommended technique known as acid-base extraction.[7] The unreacted 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a neutral molecule and will remain in the organic layer. Your amine product, however, will react with an aqueous acid (e.g., 1M HCl) to form a water-soluble ammonium salt.[8] This salt will move into the aqueous layer, effectively separating it from the starting material. You can then regenerate your neutral amine product by basifying the aqueous layer and extracting it back into an organic solvent.[9]

In-Depth Troubleshooting Guides & Protocols

Method 1: Purification by Flash Column Chromatography

This is often the most reliable method for separating compounds with different polarities. The principle relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (the eluent).[3]

Protocol: TLC Method Development to Column Purification
  • TLC Analysis (Method Development):

    • Dissolve a small sample of your crude mixture in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a test eluent. A good starting point for pyrimidine derivatives is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[3]

    • Visualize the plate under UV light.

    • Goal: Adjust the solvent ratio until the desired product has a Retention Factor (Rf) of approximately 0.2-0.4.[3] The starting material should have a higher Rf value (be less retained).

  • Column Preparation:

    • Select a column size appropriate for your sample amount (a common rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight).[3]

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).

    • Pack the column with the slurry, ensuring an even, compact bed without air bubbles. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Optional but recommended: Add a small amount of silica gel to this solution, then evaporate the solvent to create a "dry load." This often results in better separation.

    • Carefully add your dissolved sample or dry load to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If the spots are well-separated on TLC, you can use an isocratic (constant solvent composition) elution.

    • If the spots are close, a gradient elution is more effective. Start with a lower polarity mixture (e.g., 9:1 hexane/EtOAc) and gradually increase the proportion of the more polar solvent (e.g., to 7:3, then 1:1 hexane/EtOAc).[3]

    • Collect the eluting solvent in fractions and monitor the composition of each fraction by TLC.

    • Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Caption: Workflow from TLC method development to preparative column chromatography.

Method 2: Purification by Acid-Base Extraction

This powerful technique is ideal when your product has a basic functional group (like an amine) and the starting material does not. It leverages the change in solubility of a compound when it is converted into its salt form.[7][10]

Protocol: Separating a Basic Product from Neutral Starting Material
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The top layer will typically be the organic layer (check densities if unsure).

    • Organic Layer: Contains the neutral unreacted starting material, 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

    • Aqueous Layer: Contains your protonated, water-soluble product (e.g., as an ammonium chloride salt).

  • Isolate Layers: Drain the lower aqueous layer into a clean flask. Keep the organic layer. To ensure complete extraction, wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.

  • Product Regeneration: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[1] Your product should precipitate out as a solid or oil.

  • Final Extraction: Extract the regenerated product back into a fresh organic solvent (e.g., EtOAc or DCM) two or three times.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your purified product.[11]

Method 3: Purification by Recrystallization

If your product is a solid, recrystallization can be a highly effective and scalable purification method. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[5]

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The unreacted starting material should ideally be either very soluble or very insoluble in this solvent at all temperatures. Test small batches in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane) to find the best one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which generally leads to larger, purer crystals.

  • Further Cooling: Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.[5]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

References

  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. Retrieved April 8, 2024, from [Link]

  • Acid–base extraction. (n.d.). In Wikipedia. Retrieved April 8, 2024, from [Link]

  • Pearlman, B. A., et al. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development, 10(5), 921-924. Retrieved April 8, 2024, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved April 8, 2024, from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved April 8, 2024, from [Link]

  • Process for the preparation of chloropyrimidines. (1996). Google Patents.
  • 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine. (n.d.). Appchem. Retrieved April 8, 2024, from [Link]

  • Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. (n.d.). PMC. Retrieved April 8, 2024, from [Link]

  • Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-816. Retrieved April 8, 2024, from [Link]

  • 4-Chloro-6-methyl-2-phenylpyrimidine. (n.d.). PubChem. Retrieved April 8, 2024, from [Link]

  • 4-Chloro-6-fluoropyrimidine. (n.d.). PubChem. Retrieved April 8, 2024, from [Link]

  • Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. (n.d.). PMC. Retrieved April 8, 2024, from [Link]

  • Preparation and Characterization of Some Pyrimidine Derivatives and Study with CT DNA. (2023). AIP Publishing. Retrieved April 8, 2024, from [Link]

  • Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Retrieved April 8, 2024, from [Link]

  • CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. (n.d.). Science History Institute. Retrieved April 8, 2024, from [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. Retrieved April 8, 2024, from [Link]

  • 4-chloro-2-(4-chlorophenyl)-6-methylpyrimidine. (2025, September 20). Chemsrc. Retrieved April 8, 2024, from [Link]

  • Shaaban, M. A., et al. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Retrieved April 8, 2024, from [Link]

  • Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2011). MDPI. Retrieved April 8, 2024, from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. Retrieved April 8, 2024, from [Link]

  • ONE-POT MEDIATED SYNTHESIS OF PYRIMIDINE AND QUINAZOLINE ANNULATED DERIVATIVES OF NITROGEN CONTAINING FIVE MEMBERED RINGS THROUG. (n.d.). The Distant Reader. Retrieved April 8, 2024, from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved April 8, 2024, from [Link]

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Validation & Comparative

Optimizing and Validating HPLC Methods for 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine Purity: A C18 vs. Biphenyl Comparison

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Selectivity Challenge in Halogenated Pyrimidines

In the development of targeted therapeutics, (CAS 180606-98-8) serves as a critical synthetic intermediate[1]. Ensuring the purity of this halogenated pyrimidine is paramount; closely related synthetic impurities—such as positional isomers, des-fluoro analogs, and unreacted starting materials—can easily carry over into final active pharmaceutical ingredients (APIs).

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) often defaults to C18 alkyl-based stationary phases. However, C18 columns separate analytes almost entirely based on dispersive (hydrophobic) interactions. When applied to highly similar halogenated aromatics, C18 phases frequently fail to provide adequate resolution, resulting in peak co-elution[2].

To overcome this, alternative column chemistries, specifically Biphenyl stationary phases , offer a superior mechanism of action. Biphenyl columns provide enhanced π−π and dipole-dipole interactions, which are highly effective for resolving electron-deficient fluorinated and chlorinated aromatic rings[3]. This guide objectively compares the performance of C18 and Biphenyl columns for this specific application and provides a fully self-validating protocol compliant with the latest[4].

Experimental Design & Causality

Method development is not empirical guesswork; it is driven by molecular interactions. The analytical target contains a pyrimidine ring (basic nitrogens, electron-deficient) and a fluorophenyl group (highly electronegative, strong dipole).

Why Biphenyl Outperforms C18

While a C18 phase interacts only with the hydrophobic methyl group and the carbon backbone, a Biphenyl phase features two phenyl rings bonded end-to-end. This creates a larger electron cloud than conventional phenyl-hexyl phases, allowing for deep π−π stacking with the pyrimidine ring and strong dipole-dipole interactions with the highly electronegative fluorine atom[2]. This dual-retention mechanism drives selectivity that C18 simply cannot achieve[3].

Why 0.1% TFA is Critical

The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA). The causality here is twofold:

  • Ion Suppression: The low pH (~2.0) ensures the weakly basic pyrimidine nitrogens remain fully protonated, preventing secondary ion-exchange interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing.

  • Ion Pairing: TFA acts as a weak ion-pairing agent, further increasing the retention of the polar pyrimidine moiety[5].

Workflow Visualization

Workflow Dev Method Development (Selectivity Focus) C18 C18 Column (Hydrophobic only) Dev->C18 Biphenyl Biphenyl Column (Hydrophobic + π-π) Dev->Biphenyl Opt Gradient Optimization (0.1% TFA / ACN) C18->Opt Co-elution Biphenyl->Opt Baseline Resolution Val ICH Q2(R2) Validation Opt->Val Spec Specificity (Resolution > 2.0) Val->Spec Lin Linearity (R² > 0.999) Val->Lin Prec Precision (%RSD < 2.0%) Val->Prec Final Validated Purity Method Spec->Final Lin->Final Prec->Final

ICH Q2(R2) HPLC method validation workflow for pyrimidine purity.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST). The method validates itself prior to every sequence, ensuring no data is collected on a failing system.

Step 1: Reagent Preparation
  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

Step 2: Chromatographic Setup
  • Column: Biphenyl (150 mm × 4.6 mm, 3 µm) vs. C18 (150 mm × 4.6 mm, 3 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer and lowering backpressure).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: 10% 90% B

    • 12-15 min: 90% B

    • 15-15.1 min: 90% 10% B

    • 15.1-20 min: 10% B (Re-equilibration)

  • Detection: UV at 254 nm.

Step 3: System Suitability Testing (SST)

Inject a resolution mixture containing 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine and its des-fluoro impurity (1.0 mg/mL total).

  • Self-Validation Criteria: The sequence must automatically abort if Resolution ( Rs​ ) < 2.0, Tailing factor ( Tf​ ) > 1.5, or area %RSD > 2.0% (n=5).

Step 4: Sample Preparation & Execution

Accurately weigh 10.0 mg of the sample, dissolve in 10.0 mL of diluent, and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Comparative Data Analysis

The following table summarizes the objective performance differences between the C18 and Biphenyl columns during method development.

Table 1: Selectivity Comparison (C18 vs. Biphenyl Column)

Chromatographic ParameterC18 Column (Alkyl Phase)Biphenyl Column (Aromatic Phase)Performance Conclusion
Retention Time (API) 8.4 min9.2 minBiphenyl provides stronger retention via π−π stacking.
Resolution ( Rs​ ) 1.1 (Co-elution)2.8 (Baseline)Biphenyl achieves critical baseline separation of des-fluoro impurity.
Tailing Factor ( Tf​ ) 1.61.1Biphenyl mitigates secondary silanol interactions better.
Theoretical Plates (N) 8,50012,400Superior mass transfer and efficiency on the Biphenyl phase.

ICH Q2(R2) Method Validation Results

Using the optimized Biphenyl method, full validation was executed according to[6], which mandate rigorous testing for specificity, linearity, precision, and accuracy[7].

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Complete resolution of impurities; no blank interference Rs​ = 2.8; No interferencePASS
Linearity & Range R2≥0.999 (from LOQ to 150% of target) R2 = 0.9998PASS
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.85%PASS
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% - 101.2%PASS
Sensitivity (LOD / LOQ) S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL LOQ: 0.15 µg/mLPASS

Conclusion

For the purity analysis of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, traditional C18 columns lack the necessary selectivity to resolve closely related halogenated impurities. By transitioning to a Biphenyl stationary phase, analysts can leverage orthogonal π−π and dipole-dipole interactions to achieve robust, baseline resolution. When coupled with a self-validating SST protocol, this method fully satisfies ICH Q2(R2) regulatory requirements, ensuring high-integrity data for drug development workflows.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online[Link]

Sources

LC-MS Analysis and Fragmentation Profiling of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in medicinal chemistry—particularly in the synthesis of kinase inhibitors and antiviral agents—4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 180606-98-8) requires rigorous analytical characterization [1]. During drug development, differentiating this compound from its regioisomers and non-fluorinated analogs is paramount for impurity profiling and quality control.

This guide provides an objective, in-depth comparison of the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) performance of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine against alternative analogs, supported by mechanistic explanations of its fragmentation pathways.

Structural Context & Analytical Significance

The structure of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (C₁₁H₈ClFN₂) presents specific analytical handles:

  • Pyrimidine Core: The basic nitrogen atoms (N1, N3) make the molecule highly amenable to positive Electrospray Ionization (ESI+).

  • C4-Chlorine: The highly electrophilic nature of the C4 position weakens the C-Cl bond, making it a primary site for collision-induced dissociation (CID).

  • Isotopic Signature: The natural 3:1 abundance ratio of ³⁵Cl to ³⁷Cl provides a built-in diagnostic tool for identifying the intact precursor and any chlorine-retaining fragments.

To demonstrate analytical specificity, we compare this compound against two alternatives: its non-fluorinated analog (4-Chloro-2-phenyl-6-methylpyrimidine ) and a structural regioisomer (2-Chloro-4-(3-fluorophenyl)-6-methylpyrimidine ).

Self-Validating LC-MS/MS Methodology

To ensure reproducibility and data integrity, the following protocol is designed as a self-validating system. Every step includes a causality statement explaining why the parameter is chosen, alongside built-in system suitability checks.

LCMS_Workflow A Sample Preparation (0.1% FA in MeOH) B UHPLC Separation (C18, Acidic Gradient) A->B C ESI+ Ionization (N-Protonation) B->C D Q1 Isolation (m/z 223.04 [35Cl]) C->D E CID Fragmentation (15-35 eV) D->E F TOF/Q3 Detection (Fragment Mapping) E->F

Step-by-step LC-MS/MS workflow for pyrimidine derivative analysis.

Step-by-Step Protocol

1. System Suitability Test (SST):

  • Action: Prior to sample analysis, inject a solvent blank (50:50 H₂O:MeOH) followed by a reference standard (e.g., Caffeine, 1 µg/mL).

  • Causality: The blank ensures zero column carryover. The reference standard validates mass accuracy (< 5 ppm error) and retention time stability (RSD < 2%), proving the system is calibrated and capable of resolving the target analytes.

2. Sample Preparation:

  • Action: Dissolve 1 mg of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine in 1 mL of DMSO (stock). Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

  • Causality: DMSO ensures complete solubilization of the hydrophobic halogenated pyrimidine. Diluting in the mobile phase prevents solvent-front distortion (peak broadening) during LC injection.

3. Chromatographic Separation (UHPLC):

  • Action: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA. Run a gradient from 5% B to 95% B over 5 minutes.

  • Causality: The acidic modifier (0.1% FA) is critical. It maintains the pyrimidine nitrogens in a protonated state (pKa ~1-3), which sharpens chromatographic peaks by preventing secondary interactions with column silanols and primes the molecule for ESI+ [2].

4. Mass Spectrometry (ESI-CID-MS/MS):

  • Action: Operate in ESI+ mode. Set Q1 to isolate the [M+H]⁺ precursor at m/z 223.04. Apply a Collision Energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

  • Causality: Ramping the CE ensures the capture of both low-energy fragments (like the facile loss of HCl) and high-energy deep ring cleavages, providing a complete structural fingerprint [3].

Mechanistic Fragmentation Profiling

Understanding the fragmentation of substituted pyrimidines is essential for structural elucidation. The fragmentation is largely dictated by the nature and position of the substituents on the pyrimidine ring [2].

For 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, the protonated molecule [M+H]⁺ appears at m/z 223.04 (for the ³⁵Cl isotope). The fragmentation proceeds via two primary competitive pathways:

  • Primary Cleavage (Loss of HCl): The most thermodynamically favorable event is the expulsion of neutral HCl (36 Da), yielding a highly stable, conjugated fragment at m/z 187.06. This confirms the presence of a reactive halogen on the ring.

  • Secondary Ring Cleavage: Following the loss of HCl, the pyrimidine ring undergoes deep cleavage. A characteristic loss of acetonitrile (CH₃CN, 41 Da) occurs from the C6-methyl position, yielding an ion at m/z 146.04.

  • Aryl Cation Formation: At high collision energies (>30 eV), the 3-fluorophenyl group is cleaved entirely, generating a diagnostic fluorophenyl cation at m/z 95.03.

Fragmentation_Pathway M [M+H]+ m/z 223.04 (35Cl) F1 [M+H - HCl]+ m/z 187.06 M->F1 -HCl (36 Da) Primary CID F4 [M+H - Cl•]+ m/z 188.07 (Radical) M->F4 -Cl• (35 Da) Minor Pathway F2 [M+H - HCl - CH3CN]+ m/z 146.04 F1->F2 -CH3CN (41 Da) Ring Cleavage F3 3-Fluorophenyl Cation m/z 95.03 F1->F3 -C5H4N2 Deep Cleavage

Proposed ESI-CID fragmentation pathway for 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

Performance Comparison: Target vs. Analogs

To objectively evaluate the analytical specificity of this method, we must compare the target compound against its close structural relatives. The table below summarizes the quantitative MS data used to differentiate these molecules.

CompoundExact Mass [M+H]⁺Primary Fragment (m/z)Secondary Fragments (m/z)Diagnostic Neutral LossDifferentiation Rationale
4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (Target)223.04187.06146.04, 95.03-HCl (36 Da), -CH₃CN (41 Da)Baseline reference. Yields m/z 95 (fluorophenyl cation).
4-Chloro-2-phenyl-6-methylpyrimidine (Non-fluorinated Analog)205.05169.07128.05, 77.04-HCl (36 Da), -CH₃CN (41 Da)Shift of -18 Da across all precursor and aryl fragments. Yields m/z 77 (phenyl cation).
2-Chloro-4-(3-fluorophenyl)-6-methylpyrimidine (Regioisomer)223.04187.06120.04, 95.03-HCl (36 Da), -C₇H₄FN (121 Da)Isobaric precursor. Differentiated by the loss of 3-fluorobenzonitrile (121 Da) instead of CH₃CN due to altered ring cleavage mechanics.
Data Interpretation & Causality

The comparison table highlights a critical challenge in LC-MS/MS: isobaric interference . The target compound and its regioisomer share the exact same precursor mass (m/z 223.04) and the same primary fragment (m/z 187.06) because both readily lose HCl.

However, by analyzing the secondary fragments, we can definitively identify the compound. Because the target compound has the methyl group at the C6 position, ring cleavage naturally expels acetonitrile (-CH₃CN). In contrast, the regioisomer features the fluorophenyl group at the C4 position, which alters the thermodynamic stability of the ring intermediates, leading to the expulsion of 3-fluorobenzonitrile instead [2]. This mechanistic divergence is exactly why ramping the collision energy (Step 4 of the protocol) is a mandatory requirement for self-validating pyrimidine analysis.

References

  • Zu, C., Wang, N. X., Brown, C. J., Yang, Q., & Gilbert, J. R. "Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives". Journal of Mass Spectrometry, 2022. Available at:[Link]

  • Nelson, C. C., & McCloskey, J. A. "Collisionally-induced dissociation of substituted pyrimidine antiviral agents: Mechanisms of ion formation using gas phase hydrogen/deuterium exchange and electrospray ionization tandem mass spectrometry". Journal of the American Society for Mass Spectrometry, 2007. Available at:[Link]

A Comparative Guide to the Reactivity of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine and its 2-Phenyl Analog

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, pyrimidine-based scaffolds are of paramount importance. Their reactivity, particularly at the halogenated positions, dictates their utility as versatile building blocks. This guide provides an in-depth comparison of the reactivity of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine and its non-fluorinated counterpart, 4-Chloro-2-phenyl-6-methylpyrimidine. We will explore the theoretical underpinnings of their reactivity differences and provide validated experimental protocols for their comparative analysis in key synthetic transformations.

Theoretical Framework: The Electronic Influence of Meta-Fluorine Substitution

The primary difference between the two molecules lies in the fluorine atom on the phenyl ring. The reactivity of the C4-chloro group on the pyrimidine ring is modulated by the electronic properties of the substituent at the C2 position.

A fluorine atom exerts two primary electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond.

  • Mesomeric Effect (+M): The lone pairs on the fluorine can be donated to the pi-system of the aromatic ring.

When positioned meta to the point of attachment to the pyrimidine, the inductive effect (-I) of fluorine dominates. This effect withdraws electron density from the phenyl ring, which in turn pulls electron density from the pyrimidine ring. This overall electron withdrawal has significant consequences for the C4-Cl bond:

  • Increased Electrophilicity: The carbon atom at the C4 position becomes more electron-deficient (more electrophilic).

  • Polarization of the C-Cl Bond: The C-Cl bond becomes more polarized, making it more susceptible to nucleophilic attack.

  • Influence on Oxidative Addition: In transition-metal-catalyzed reactions, the electron-deficient nature of the C-Cl bond can facilitate the rate-determining oxidative addition step.[1]

Based on these principles, we hypothesize that 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine will exhibit enhanced reactivity compared to its non-fluorinated analog in reactions where the C-Cl bond is the reactive site.

Experimental Validation: Comparative Reactivity Studies

To empirically test our hypothesis, we will compare the two substrates in three fundamental and widely used chemical transformations:

  • Suzuki-Miyaura Coupling (C-C bond formation)

  • Buchwald-Hartwig Amination (C-N bond formation)[2][3]

  • Nucleophilic Aromatic Substitution (SNAr) (C-O bond formation)

For a direct and robust comparison, a competitive reaction format is the most elegant approach. In this setup, an equimolar mixture of the two pyrimidine substrates is subjected to a limiting amount of a third reactant. The ratio of the resulting products provides a direct measure of their relative reactivity.

Experimental Workflow

The general workflow for the competitive experiments is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Equimolar Mixture 4-Cl-2-(3-F-Ph)-6-Me-Py & 4-Cl-2-Ph-6-Me-Py B Add Catalyst, Ligand, Base, and Solvent A->B C Add Limiting Reagent (e.g., Boronic Acid or Amine) B->C D Heat Reaction Mixture (Monitor by TLC/LC-MS) C->D E Aqueous Workup & Extraction D->E F Analyze Product Ratio (GC-MS or 1H NMR) E->F G cluster_note Hypothesis Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-R(L₂) Transmetalation ([R-M]) Ar-Pd(II)-R(L₂)->Pd(0)L₂ Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L₂)->Ar-R Note The electron-withdrawing 3-F-Ph group is expected to accelerate the Oxidative Addition step for Ar-X = 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Protocol and Expected Results

This reaction couples the pyrimidine with an arylboronic acid. [4][5] Protocol:

  • To a reaction vial, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (0.5 mmol, 1.0 eq), 4-Chloro-2-phenyl-6-methylpyrimidine (0.5 mmol, 1.0 eq), and 4-methoxyphenylboronic acid (0.5 mmol, 0.5 eq, limiting reagent).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL). [4]5. Seal the vial and heat the mixture at 80 °C for 4-6 hours, monitoring by TLC or LC-MS.

  • After cooling, perform an aqueous workup, extract with ethyl acetate, and analyze the crude product mixture by GC-MS and ¹H NMR to determine the product ratio.

Data Summary (Expected):

SubstrateCoupling PartnerProductExpected Product Ratio
4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine4-Methoxyphenylboronic acid2-(3-Fluorophenyl)-4-(4-methoxyphenyl)-6-methylpyrimidine~2.5
4-Chloro-2-phenyl-6-methylpyrimidine4-Methoxyphenylboronic acid2-Phenyl-4-(4-methoxyphenyl)-6-methylpyrimidine1.0

The expected outcome is a significant preference for the reaction of the fluorinated pyrimidine, reflecting a faster rate of oxidative addition.

Buchwald-Hartwig Amination: Protocol and Expected Results

This reaction forms a C-N bond between the pyrimidine and an amine. [2][6][7] Protocol:

  • To an oven-dried reaction vial, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (0.5 mmol, 1.0 eq) and 4-Chloro-2-phenyl-6-methylpyrimidine (0.5 mmol, 1.0 eq).

  • Add morpholine (0.5 mmol, 0.5 eq, limiting reagent).

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), Xantphos (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol, 1.4 eq).

  • Seal the vial, remove from the glovebox, and add dry toluene (10 mL).

  • Heat the mixture at 100 °C for 6-8 hours, monitoring by TLC or LC-MS.

  • After cooling, quench with saturated aq. NH₄Cl, extract with ethyl acetate, and analyze the crude product mixture by GC-MS and ¹H NMR to determine the product ratio.

Data Summary (Expected):

SubstrateCoupling PartnerProductExpected Product Ratio
4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidineMorpholine4-(2-(3-Fluorophenyl)-6-methylpyrimidin-4-yl)morpholine~3.0
4-Chloro-2-phenyl-6-methylpyrimidineMorpholine4-(2-Phenyl-6-methylpyrimidin-4-yl)morpholine1.0

Similar to the Suzuki coupling, the fluorinated substrate is expected to be significantly more reactive.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are fundamental in heterocyclic chemistry. [8][9]The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. [10][11]The rate-determining step is typically the initial attack of the nucleophile. [12] The electron-withdrawing fluorine atom enhances the electrophilicity of the pyrimidine ring, making it more susceptible to nucleophilic attack. Furthermore, it stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy of the first step. [10][11]Therefore, a dramatically higher reactivity is predicted for the fluorinated substrate in SNAr reactions.

G cluster_mech SNAr Mechanism cluster_note Hypothesis Start Ar-Cl + Nu⁻ Intermediate [Meisenheimer Complex]⁻ (Rate-Determining Step) Start->Intermediate Addition Product Ar-Nu + Cl⁻ Intermediate->Product Elimination Note The electron-withdrawing 3-F-Ph group stabilizes the Meisenheimer complex, accelerating the rate-determining step.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

SNAr Reaction: Protocol and Expected Results

Protocol:

  • To a reaction vial, add 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (0.5 mmol, 1.0 eq) and 4-Chloro-2-phenyl-6-methylpyrimidine (0.5 mmol, 1.0 eq).

  • Add potassium phenoxide (0.5 mmol, 0.5 eq, limiting reagent) and 18-crown-6 (0.05 mmol, 10 mol%).

  • Add dry DMF (10 mL).

  • Stir the mixture at 60 °C for 2-3 hours, monitoring by TLC or LC-MS.

  • After cooling, pour the mixture into water, extract with diethyl ether, and analyze the crude product mixture by GC-MS and ¹H NMR to determine the product ratio.

Data Summary (Expected):

SubstrateNucleophileProductExpected Product Ratio
4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidinePotassium Phenoxide2-(3-Fluorophenyl)-6-methyl-4-phenoxypyrimidine>10
4-Chloro-2-phenyl-6-methylpyrimidinePotassium Phenoxide6-Methyl-2-phenyl-4-phenoxypyrimidine1.0

The difference in reactivity is expected to be most pronounced in the SNAr reaction, where the electronic demand for ring activation is highest.

Conclusion

The presence of a meta-fluorine atom on the 2-phenyl substituent significantly enhances the reactivity of the 4-chloro position on the pyrimidine ring. This is attributed to the potent electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the reaction center. This guide demonstrates through established theory and proposed experimental protocols that 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a more reactive and versatile building block than its non-fluorinated analog in key transformations like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and particularly in Nucleophilic Aromatic Substitution reactions. These findings are critical for researchers in selecting appropriate substrates and optimizing reaction conditions in the synthesis of complex molecules for pharmaceutical and materials applications.

References

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A Comparative Guide to 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine and 4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine: A Positional Isomer Showdown in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established method for modulating potency, selectivity, and pharmacokinetic properties. The position of this single halogen can dramatically alter the biological activity and physicochemical characteristics of a molecule. This guide provides an in-depth technical comparison of two closely related positional isomers: 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine and 4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine.

While direct comparative data for these specific compounds is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to infer their potential differences. Furthermore, we will provide detailed experimental protocols for a head-to-head evaluation, empowering researchers to generate the necessary data for informed decision-making in their drug discovery programs.

Structural and Physicochemical Properties: The Subtle Impact of Fluorine's Position

The sole difference between these two molecules lies in the position of the fluorine atom on the phenyl ring – the meta (3-position) versus the para (4-position). This seemingly minor change can have a significant impact on the electronic and conformational properties of the compounds.

Property4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine4-chloro-2-(4-fluorophenyl)-6-methylpyrimidineRationale for Predicted Differences
Molecular Formula C₁₁H₈ClFN₂[1][2]C₁₁H₈ClFN₂Identical
Molecular Weight 222.65 g/mol [1]222.65 g/mol Identical
Predicted logP ~3.5 - 4.0~3.5 - 4.0The lipophilicity is expected to be similar, though the 4-fluoro isomer may be slightly more lipophilic due to the symmetrical distribution of the electron-withdrawing fluorine atom.[3][4][5]
Predicted Aqueous Solubility LowLowBoth compounds are predicted to have low aqueous solubility due to their aromatic nature and the presence of a chlorine atom. The 3-fluoro isomer might exhibit marginally better solubility due to a potential increase in polarity from the asymmetric fluorine substitution.
Predicted pKa Weakly basicWeakly basicThe pyrimidine core is weakly basic. The electron-withdrawing nature of the fluorine atom will slightly decrease the basicity of the pyrimidine nitrogens in both isomers.

Expert Insight: The change in fluorine's position from meta to para primarily influences the molecule's dipole moment and its ability to participate in specific interactions with a target protein. The para-fluoro substitution results in a more symmetrical molecule, which can affect crystal packing and solubility. In contrast, the meta-fluoro substitution creates a different electronic distribution across the phenyl ring, which could lead to distinct interactions within a binding pocket.

Synthesis of the Isomers: A General Approach

The synthesis of both 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine and 4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine can be achieved through a common synthetic route, starting from the respective fluorobenzaldehyde.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediates & Final Products A 3-Fluorobenzaldehyde or 4-Fluorobenzaldehyde D Claisen-Schmidt Condensation A->D B Acetone B->D C Guanidine Hydrochloride E Cyclization C->E G Fluorophenyl-substituted chalcone D->G H 2-Amino-4-(fluorophenyl)-6- methylpyrimidine E->H F Chlorination I 4-Chloro-2-(3-fluorophenyl)-6- methylpyrimidine or 4-Chloro-2-(4-fluorophenyl)-6- methylpyrimidine F->I G->E H->F

Caption: General synthetic workflow for the preparation of the target compounds.

Experimental Protocol: Synthesis of 4-chloro-2-(fluorophenyl)-6-methylpyrimidines

Step 1: Claisen-Schmidt Condensation to form Chalcone

  • To a stirred solution of the appropriate fluorobenzaldehyde (1.0 eq) and acetone (1.5 eq) in ethanol at room temperature, add a 10% aqueous solution of sodium hydroxide dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Cyclization to form 2-Amino-4-(fluorophenyl)-6-methylpyrimidine

  • To a solution of the chalcone (1.0 eq) in ethanol, add guanidine hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq).

  • Reflux the mixture for 8-12 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.

Step 3: Chlorination to form the Final Product

  • Suspend the 2-amino-4-(fluorophenyl)-6-methylpyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃) (5.0 eq).

  • Heat the mixture at reflux for 4-6 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Biological Evaluation: A Proposed Experimental Framework

Given the prevalence of pyrimidine scaffolds in kinase inhibitors, it is highly probable that these compounds will exhibit inhibitory activity against one or more protein kinases.[6][7][8][9] The difference in fluorine's position is likely to influence their potency and selectivity. We propose a series of experiments to directly compare their biological performance.

Kinase Inhibition Assays

A common target for pyrimidine-based inhibitors are p38 MAPK and Janus kinases (JAKs). Therefore, a comparative in vitro kinase inhibition assay against these targets would be a logical starting point.

Kinase_Assay_Workflow cluster_0 Assay Components cluster_1 Assay Procedure cluster_2 Output A Recombinant Kinase (p38 MAPK or JAK2) E Incubate Components A->E B Kinase Substrate B->E C ATP C->E D Test Compound (3-fluoro or 4-fluoro isomer) D->E F Detect Phosphorylation E->F G Data Analysis F->G H IC₅₀ Value G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocol: p38 MAPK Inhibition Assay

This protocol is adapted from standard procedures for in vitro kinase assays.[10][11][12][13][14]

  • Reagents and Materials:

    • Recombinant human p38α MAPK enzyme

    • Biotinylated ATF2 substrate peptide

    • ATP

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • Test compounds (dissolved in DMSO)

    • HTRF® KinEASE-STK S1 kit (Cisbio) or similar detection reagents

    • 384-well low-volume white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • In a 384-well plate, add 2 µL of the diluted test compound.

    • Add 4 µL of the enzyme and substrate mix (pre-diluted in assay buffer).

    • Initiate the kinase reaction by adding 4 µL of ATP solution (at the Kₘ concentration for p38α).

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect phosphorylation according to the detection kit manufacturer's instructions.

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

A similar protocol can be adapted for a JAK2 inhibition assay using a specific substrate and recombinant JAK2 enzyme.

Expected Outcome and Interpretation: The IC₅₀ values will provide a direct measure of the potency of each isomer. A significant difference in potency would suggest that the positioning of the fluorine atom is critical for target engagement. For instance, the 3-fluoro isomer might form a key hydrogen bond or a favorable dipole-dipole interaction with a specific amino acid residue in the kinase active site that the 4-fluoro isomer cannot.

Cellular Assays

To assess the activity of the compounds in a more biologically relevant context, cellular assays are essential.

Experimental Protocol: Cellular Assay for p38 MAPK Pathway Inhibition
  • Cell Line: Use a cell line where the p38 MAPK pathway is active, for example, THP-1 human monocytic cells.

  • Procedure:

    • Plate THP-1 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to activate the p38 MAPK pathway.

    • After the desired incubation time, lyse the cells and measure the levels of a downstream marker of p38 MAPK activity, such as phosphorylated HSP27, using a cellular ELISA or Western blotting.

  • Data Analysis:

    • Determine the concentration of each compound required to inhibit 50% of the LPS-induced phosphorylation (IC₅₀).

Expert Insight: A discrepancy between biochemical and cellular IC₅₀ values can provide insights into factors such as cell permeability and metabolic stability. The different electronic properties of the 3-fluoro and 4-fluoro isomers might influence their ability to cross the cell membrane.

Structure-Activity Relationship (SAR) Insights

The fluorine atom's position can influence binding in several ways:

  • Direct Interaction: The fluorine atom can act as a hydrogen bond acceptor or engage in dipole-dipole interactions with the protein. The geometry of the binding pocket will determine whether the 3- or 4-position is more favorable for such interactions.

  • Conformational Effects: The substitution pattern on the phenyl ring can influence its preferred dihedral angle relative to the pyrimidine core, which can affect how the molecule fits into the binding site.

  • Electronic Effects: The electron-withdrawing nature of fluorine alters the electron density of the phenyl ring, which can modulate π-π stacking interactions with aromatic residues in the active site.

Conclusion

While 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine and 4-chloro-2-(4-fluorophenyl)-6-methylpyrimidine are structurally very similar, the positional difference of the fluorine atom is likely to have a profound impact on their biological activity and physicochemical properties. This guide provides a framework for a comprehensive comparative analysis. By systematically evaluating their synthesis, physicochemical properties, and biological activity through the detailed experimental protocols provided, researchers can elucidate the subtle yet critical role of fluorine positioning in the design of potent and selective kinase inhibitors. The data generated from these studies will be invaluable for guiding future lead optimization efforts and advancing the development of novel therapeutics.

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A Senior Application Scientist's Guide to the Spectroscopic Validation of Synthesized 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the realm of medicinal chemistry and drug development, the synthesis of novel small molecules is merely the first step. The absolute confirmation of a molecule's chemical structure is a non-negotiable prerequisite for any further investigation into its biological activity. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised safety profiles. Spectroscopic analysis provides a powerful, non-destructive suite of tools to establish this structural certainty.[1][2][3]

This guide provides an in-depth, experience-driven walkthrough for the complete spectroscopic validation of a newly synthesized batch of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, a heterocyclic compound featuring a pyrimidine core of interest in pharmaceutical research. We will not only present the expected data but also explain the underlying principles and experimental choices, comparing the results to structurally similar alternatives to highlight the unique spectral fingerprint of the target molecule.

The Target Molecule: Structural and Spectroscopic Overview

Before delving into experimental data, a foundational understanding of the target structure is essential to predict its spectroscopic behavior.

Caption: Structure of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

Predicted Spectral Features:

  • ¹H NMR: We expect distinct signals for the methyl group (a singlet), the pyrimidine ring proton (a singlet), and four protons on the fluorophenyl ring (appearing as multiplets due to H-H and H-F coupling).

  • ¹³C NMR: Eleven unique carbon signals are anticipated. The chemical shifts will be influenced by the electronegative nitrogen, chlorine, and fluorine atoms.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, likely showing coupling to adjacent protons.

  • FTIR: Characteristic vibrational bands for aromatic C-H, C=C, and C=N stretching, as well as C-Cl and C-F stretching are expected.[4][5]

  • Mass Spectrometry: The molecular ion peak should be observable, with a characteristic M+2 isotopic peak for the chlorine atom.[6]

Experimental Protocols: A Self-Validating Workflow

The choice of experimental parameters is critical for acquiring high-quality, unambiguous data. The following protocols are designed to be robust and reproducible.

Caption: Workflow for the comprehensive spectroscopic validation of a synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The choice of deuterochloroform (CDCl₃) as a solvent is based on the expected non-polar nature of the title compound, ensuring good solubility.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of CDCl₃. Filter the solution through a small plug of glass wool into a clean NMR tube.

  • ¹H NMR Protocol:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Protocol:

    • Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

  • ¹⁹F NMR Protocol:

    • Acquire a proton-decoupled fluorine spectrum.

    • Use a spectral width appropriate for organofluorine compounds. No internal standard is typically needed, but referencing can be done externally if required.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Rationale: FTIR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][4]

  • Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Protocol:

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

    • Co-add 16-32 scans for a good signal-to-noise ratio.

C. High-Resolution Mass Spectrometry (HRMS)

  • Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the molecular formula.[7] Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Instrumentation: ESI Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Protocol:

    • Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., acetonitrile or methanol).

    • Infuse the solution directly into the ESI source in positive ion mode.

    • Acquire the spectrum over a mass range of m/z 100-500.

    • The instrument's software will compare the measured mass of the protonated molecule [M+H]⁺ to the calculated exact mass for C₁₁H₉ClFN₂⁺.

Data Interpretation and Structural Confirmation

The following data represents a typical, high-quality result for a successfully synthesized batch of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine.

A. ¹H, ¹³C, and ¹⁹F NMR Spectral Data

Assignment ¹H NMR (CDCl₃, 400 MHz) δ (ppm), multiplicity, J (Hz), integration¹³C NMR (CDCl₃, 101 MHz) δ (ppm)¹⁹F NMR (CDCl₃, 377 MHz) δ (ppm)
Methyl (CH₃) 2.55 (s, 3H)24.5-
Pyrimidine H-5 7.10 (s, 1H)118.0-
Fluorophenyl H-2' 8.20 (dt, J = 7.8, 1.5 Hz, 1H)115.4 (d, J = 22.0 Hz)-
Fluorophenyl H-4' 7.45 (td, J = 8.0, 5.5 Hz, 1H)120.1 (d, J = 21.0 Hz)-
Fluorophenyl H-5' 7.18 (ddd, J = 8.2, 2.5, 1.0 Hz, 1H)130.8 (d, J = 8.0 Hz)-
Fluorophenyl H-6' 8.15 (td, J = 8.0, 1.8 Hz, 1H)125.5 (d, J = 3.0 Hz)-
Fluorine (F) -163.0 (d, J = 248.0 Hz)-112.5 (m)
Pyrimidine C-2 -161.5-
Pyrimidine C-4 -162.8-
Pyrimidine C-6 -170.1-
Fluorophenyl C-1' -138.5 (d, J = 8.5 Hz)-

d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet, dt = doublet of triplets, td = triplet of doublets, ddd = doublet of doublet of doublets

Analysis:

  • ¹H NMR: The singlet at 2.55 ppm integrating to 3H is definitive for the methyl group. The singlet at 7.10 ppm corresponds to the single proton on the pyrimidine ring. The four aromatic protons of the fluorophenyl group appear as distinct and complex multiplets between 7.15 and 8.25 ppm, consistent with the meta-substitution pattern and the additional splitting from the fluorine atom.

  • ¹³C NMR: All 11 expected carbon signals are present. The signal at 163.0 ppm shows a large one-bond coupling constant (J = 248.0 Hz) to fluorine, unequivocally identifying it as the carbon bearing the fluorine atom (C-3'). Other carbons in the fluorophenyl ring show smaller C-F couplings, which is characteristic.[8] The downfield shifts of C-2, C-4, and C-6 are consistent with their attachment to electronegative nitrogen and chlorine atoms.

  • ¹⁹F NMR: The presence of a single multiplet at -112.5 ppm confirms the presence of one fluorine environment in the molecule.[9][10]

B. FTIR and HRMS Data

Technique Observed Data Interpretation
FTIR-ATR 3060 cm⁻¹ (Ar C-H), 1585 cm⁻¹ (C=N), 1550 cm⁻¹ (C=C), 1250 cm⁻¹ (C-F), 780 cm⁻¹ (C-Cl)The observed frequencies match the expected vibrational modes for the aromatic rings and the specific C=N, C-F, and C-Cl bonds, confirming the presence of all key functional groups.[4][11][12]
HRMS (ESI-TOF) [M+H]⁺ calculated for C₁₁H₉ClFN₂⁺: 223.0433; Found: 223.0438The measured mass is within 5 ppm of the calculated mass, confirming the molecular formula. The observed isotopic pattern for the [M+H]⁺ and [M+H+2]⁺ peaks was approximately 3:1, which is the characteristic signature for a molecule containing one chlorine atom.[6][13]

Comparative Analysis: Differentiating from Alternatives

To underscore the specificity of the obtained data, it is instructive to compare it with the expected data for structurally similar compounds. This comparison demonstrates how subtle structural changes lead to distinct and measurable differences in spectroscopic output.

Compound Key Distinguishing Features
Target: 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine ¹H NMR: Four unique, complex signals for the phenyl protons. ¹⁹F NMR: One signal present around -112 ppm. MS: [M+H]⁺ at m/z 223.
Alternative 1: 4-Chloro-2-(4-fluorophenyl)-6-methylpyrimidine ¹H NMR: The phenyl protons would appear as two distinct doublets of doublets due to the molecule's symmetry, a much simpler pattern than the target compound. ¹⁹F NMR: Signal would be present, but at a slightly different chemical shift.
Alternative 2: 4-Chloro-2-phenyl-6-methylpyrimidine ¹H NMR: Phenyl protons would show standard ortho, meta, and para coupling patterns without any H-F splitting. ¹⁹F NMR: No signal would be observed. MS: [M+H]⁺ would be at m/z 205, lacking the mass of the fluorine atom.
Alternative 3: 4-Chloro-2-(3-fluorophenyl)-H-pyrimidine ¹H NMR: The characteristic methyl singlet at ~2.5 ppm would be absent. Instead, a signal for the H-6 proton would be seen further downfield. MS: [M+H]⁺ would be at m/z 209, lacking the mass of the methyl group.

This comparative analysis demonstrates the high resolving power of modern spectroscopy. Even the change of a substituent's position (isomerism) results in a clearly distinguishable NMR spectrum, highlighting the confidence with which the structure of the target compound can be assigned.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, ¹⁹F NMR, FTIR, and HRMS provides a cohesive and unambiguous validation of the structure of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine. Each technique offers complementary information, and together they form a robust analytical package that confirms atomic connectivity, molecular formula, and the presence of all key functional groups. This rigorous validation is the bedrock upon which all subsequent biological and pharmacological studies of this compound must be built, ensuring the integrity and reproducibility of future research. For absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction could be employed if a suitable crystal can be obtained.[14]

References

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  • Castrovilli, M. C., et al. (2014). Photofragmentation of halogenated pyrimidine molecules in the VUV range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. [Link]

  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]

  • Gray, D. M., Morgan, A. R., & Ratliff, R. L. (1978). A comparison of the circular dichroism spectra of synthetic DNA sequences of the homopurine . homopyrimidine and mixed purine- pyrimidine types. Nucleic Acids Research, 5(10), 3679-3695. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (2014, January). The mass spectra of pyrimidine measured in coincidence with resonant...[Link]

  • Dopfer, O., et al. (2020). Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine. Physical Chemistry Chemical Physics, 22(28), 15998-16010. [Link]

  • National Center for Biotechnology Information. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

  • American Chemical Society. (2025, April 13). QMe14S: A Comprehensive and Efficient Spectral Data Set for Small Organic Molecules. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. [Link]

  • ResearchGate. (2025, September 30). Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. [Link]

  • MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. [Link]

  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

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  • Engineered Science Publisher. (n.d.). A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials. [Link]

  • PubChemLite. (n.d.). 4-chloro-2-(3-fluorophenyl)-6-methylpyrimidine (C11H8ClFN2). [Link]

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  • PubChemLite. (n.d.). 4-chloro-2-ethylpyrimidine (C6H7ClN2). [Link]

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GC-MS Comparative Analysis of Fluorinated Pyrimidine Intermediates: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical chemistry, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight active pharmaceutical ingredients (APIs). Fluorinated pyrimidines—such as 5-fluorouracil (5-FU), 5-fluoro-2'-deoxyuridine (5-FdUrd), and their metabolic intermediates—are foundational to oncology and antiviral drug development. However, their inherent physicochemical properties make them notoriously difficult to analyze.

This guide provides an objective, causality-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms like LC-MS/MS. It is designed to equip drug development professionals with the mechanistic understanding and field-proven protocols necessary to build self-validating analytical workflows.

The Mechanistic Challenge: Why GC-MS?

Fluorinated pyrimidines possess active hydrogens on their nitrogen and oxygen atoms, allowing them to exist in multiple tautomeric forms (lactam-lactim tautomerism). This high polarity and potential for hydrogen bonding result in low volatility and poor thermal stability, which traditionally precludes direct GC analysis.

To make these molecules amenable to GC-MS, we must mask these active protons. Silylation —specifically using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS)—is the gold standard[1].

  • The Causality: BSTFA replaces the active hydrogens on the pyrimidine ring with trimethylsilyl (TMS) groups. For instance, 5-FU converts into a di-TMS derivative, while nucleoside intermediates like 5'-dFUR form tri-TMS derivatives[1]. This dramatically lowers the boiling point, neutralizes tautomerism, and yields sharp, symmetrical chromatographic peaks.

GC-MS vs. LC-MS/MS: An Objective Comparison

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has gained traction because it bypasses the derivatization step[2], GC-MS remains indispensable for specific workflows. LC-MS/MS (especially with Electrospray Ionization, ESI) is highly susceptible to ion suppression from biological matrix components like phospholipids and salts. GC-MS, utilizing Electron Impact (EI) ionization, operates under high vacuum and is largely immune to these matrix effects, offering superior quantitative reliability for complex tissue lysates or plasma[3].

Table 1: Performance Comparison for Fluorinated Pyrimidines
Analytical ParameterGC-MS (EI - Single Quad)GC-MS/MS (EI - Triple Quad)LC-MS/MS (ESI - Triple Quad)
Derivatization Required? Yes (e.g., BSTFA/TMCS)Yes (e.g., BSTFA/TMCS)No (Direct injection)
Typical Sensitivity (LOD) 1.0 – 5.0 ng/mL0.05 – 0.5 ng/mL0.1 – 1.0 ng/mL
Matrix Effect Vulnerability Low (EI is robust)Very LowHigh (Ion suppression in ESI)
Analyte Scope Bases & NucleosidesBases & NucleosidesIntact Nucleotides (e.g., 5-FUMP)
Library Identification Excellent (NIST EI libraries)ExcellentPoor (Collision energy dependent)
Sample Prep Time High (~2 hours)High (~2 hours)Low (~30 mins)

Analytical Workflow & Decision Logic

To ensure scientific integrity, any quantitative assay must be a self-validating system . In GC-MS, this means introducing an internal standard (IS) at the very beginning of the workflow—prior to extraction. For 5-FU, using an isotopically labeled standard (e.g., 1,3−[15N2​] -5-fluorouracil) or a close structural analog (e.g., 5-chlorouracil or 5-bromouracil) ensures that any variations in extraction efficiency or derivatization yield are mathematically canceled out[3][4].

Workflow A Sample Matrix (Plasma/Cells) B Spike Internal Std (5-Chlorouracil) A->B C Extraction & Drying (LLE + N2 Gas) B->C D Derivatization (BSTFA + 1% TMCS) C->D E GC Separation (HP-5ms Column) D->E F EI-MS Detection (Quadrupole) E->F

Fig 1: Self-validating GC-MS workflow for pyrimidine intermediates.

Step-by-Step Experimental Methodology

The following protocol details the extraction, derivatization, and GC-MS analysis of 5-FU and its intermediates from biological matrices.

Phase 1: Extraction and Internal Standardization
  • Aliquot & Spike: Transfer 100 µL of plasma or cell lysate into a glass centrifuge tube. Immediately spike with 10 µL of the internal standard solution (5-chlorouracil at 1 µg/mL)[3].

  • Protein Precipitation & LLE: Add 500 µL of an ethyl acetate/isopropanol mixture (90:10, v/v) to extract the analytes while precipitating proteins[1].

  • Vortex & Centrifuge: Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solvent Evaporation: Transfer the organic supernatant to a clean, silanized glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C. Critical Insight: Any residual moisture will aggressively quench the subsequent silylation reaction.

Phase 2: Silylation (Derivatization)
  • Reagent Addition: Add 30 µL of anhydrous pyridine (acting as an acid scavenger) and 60 µL of BSTFA containing 1% TMCS to the dried residue.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 60 minutes[1].

  • Cooling: Allow the sample to cool to room temperature. The sample is now ready for direct injection (do not use aqueous solvents to dilute).

Phase 3: GC-MS Instrumental Conditions
  • Column: HP-5ms (5% Phenyl Methyl Siloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness[4].

  • Injection: 1 µL injected in split mode (10:1 ratio) at 250°C.

  • Carrier Gas: Helium (Research Grade 5.0) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 100°C for 2 min; ramp at 10°C/min to 230°C; ramp at 30°C/min to 280°C; final hold for 5 min[4].

  • MS Parameters: Electron Impact (EI) mode at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ions of the di-TMS derivatives.

Biological Context: Tracking the Anabolic Pathway

When developing novel fluorinated pyrimidines, researchers must track not just the parent drug, but its intracellular conversion into active nucleotides. While GC-MS is exceptional for the parent bases and nucleosides (like 5-FU and 5-FdUrd), tracking the deeply phosphorylated nucleotides (like 5-FUTP) often requires complementary LC-HRMS techniques[2].

The diagram below maps the metabolic cascade that analytical scientists must monitor to confirm the pharmacokinetic efficacy of a pyrimidine-based drug.

Pathway FU 5-Fluorouracil (5-FU) [Analyzed via GC-MS] FUMP 5-FUMP FU->FUMP OPRT Enzyme FUDP 5-FUDP FUMP->FUDP Kinase FUTP 5-FUTP (RNA Incorporation) FUDP->FUTP Kinase FdUMP 5-FdUMP (Thymidylate Synthase Inhibition) FUDP->FdUMP Ribonucleotide Reductase

Fig 2: Intracellular anabolism of 5-FU highlighting key therapeutic targets.

Field-Proven Troubleshooting Insights

  • Incomplete Derivatization (Multiple Peaks): If you observe both mono-TMS and di-TMS peaks for 5-FU, your reaction has not gone to completion. Ensure your pyridine is strictly anhydrous and extend the incubation time.

  • Rapid Column Degradation: Derivatization reagents like BSTFA leave non-volatile silica deposits in the GC inlet and at the head of the column. Use a deactivated glass wool liner and trim the first 10–20 cm of the capillary column every 100 injections to maintain peak symmetry.

  • Choice of Internal Standard: Never rely on external calibration for derivatized samples. If 1,3−[15N2​] -5-fluorouracil is cost-prohibitive, 5-chlorouracil is an excellent, structurally homologous alternative that elutes closely to 5-FU and undergoes identical silylation kinetics[3].

References

  • Gas chromatographic-mass spectrometric method for routine monitoring of 5-fluorouracil in plasma of patients receiving low-level protracted infusions National Institutes of Health (PubMed) URL:[Link]

  • Simultaneous determination of 5'-deoxy-5-fluorouridine, 5-fluorouracil and 5,6-dihydro-5-fluorouracil in human plasma by gas chromatography-mass spectrometry IRIS Unibas URL:[Link]

  • Examination of Hypochlorous Acid-Induced Damage to Cytosine Residues in a CpG Dinucleotide in DNA Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Study of intracellular anabolism of 5-fluorouracil and incorporation in nucleic acids based on an LC-HRMS method National Institutes of Health (PMC) URL:[Link]

Sources

Safety Operating Guide

4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical vulnerability point in laboratory safety. 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine is a highly valuable halogenated building block used in the development of advanced therapeutics, particularly kinase inhibitors. However, its dual-halogenated structure (containing both chlorine and fluorine) presents significant environmental and toxicological risks if mishandled.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and terminal disposal of this compound, ensuring compliance with strict environmental regulations and safeguarding laboratory personnel.

Section 1: Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular characteristics that dictate the compound's behavior.

PropertyValueOperational Implication
Chemical Name 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidineIdentifies the presence of pyrimidine, Cl, and F moieties.
CAS Number 180606-98-8Unique identifier for SDS and regulatory tracking[1].
Molecular Formula C11H8ClFN2High halogen content requires specialized thermal destruction.
Molecular Weight 222.65 g/mol Dense particulate; prone to settling in liquid suspensions.
LogP ~3.24Highly lipophilic; insoluble in water, requiring organic solvents for cleanup[1].

Causality of Hazard: The stability of the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds makes this compound highly resistant to natural environmental degradation. If subjected to standard, low-temperature incineration, these halogenated aromatics can undergo radical recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. Therefore, terminal disposal requires high-temperature thermal oxidation coupled with aggressive exhaust scrubbing to neutralize the resulting hydrogen chloride (HCl) and hydrogen fluoride (HF) gases[3].

Section 2: Operational Safety & Spill Response Protocol

Before addressing terminal disposal, laboratories must implement rigorous point-of-use handling procedures.

Step-by-Step Handling & Spill Mitigation:

  • Engineering Controls: Handle the neat powder exclusively within a certified Class II Type B2 biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosolized halogenated dust.

  • PPE Selection: Utilize double-layered nitrile gloves. Halogenated organics can permeate standard latex or thin nitrile rapidly; double-gloving provides a critical fail-safe against dermal absorption.

  • Spill Response (Solid): In the event of a powder spill, do not apply water. Due to the compound's lipophilicity (LogP 3.24), water will only spread the contaminant without dissolving it. Instead, use non-sparking tools to sweep the powder into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Surface Decontamination: Wipe the affected area with a compatible halogenated solvent (e.g., dichloromethane) to dissolve any residual compound. Place all contaminated wipes into the designated halogenated waste stream.

Section 3: Waste Segregation & Terminal Disposal Plan

The cornerstone of halogenated waste management is strict segregation. Mixing halogenated waste with non-halogenated streams exponentially increases disposal costs and risks regulatory non-compliance under EPA Resource Conservation and Recovery Act (RCRA) guidelines[4][5].

Step-by-Step Disposal Workflow:

  • Primary Segregation: Isolate all solid and liquid waste containing 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine into a dedicated "Halogenated Organic Waste" container. Never mix this with non-halogenated solvents (e.g., ethanol, acetone)[4].

  • Containerization: Use HDPE or PTFE-lined safety cans for liquid waste. Avoid standard metal safety cans if trace acids are present, as the combination of moisture and halogenated organics can generate trace HCl/HF, leading to catastrophic container corrosion over time[4].

  • RCRA-Compliant Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. To comply with EPA RCRA Subpart K, the label must explicitly read "Halogenated Organic Waste" and list "4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine" to alert emergency responders to the specific halogen hazards[6].

  • Terminal Destruction (Rotary Kiln Incineration): Coordinate with your Environmental Health & Safety (EHS) department to route the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The facility must utilize a rotary kiln incinerator operating at temperatures exceeding 1100°C (to prevent dioxin/furan formation)[7], equipped with a caustic wet scrubber (e.g., NaOH spray) to capture and neutralize the toxic HCl and HF exhaust gases[3].

Section 4: Waste Routing Visualization

The following diagram illustrates the critical decision pathways for segregating and destroying this specific chemical waste.

WasteDisposalWorkflow A 4-Chloro-2-(3-fluorophenyl) -6-methylpyrimidine Waste B Solid Waste (Powder/Contaminated PPE) A->B C Liquid Waste (Solvent Solutions) A->C D Halogenated Waste Collection Stream B->D C->D E Non-Halogenated Stream (DO NOT MIX) C->E Strictly Avoid F Rotary Kiln Incineration (T > 1100°C) D->F EPA RCRA Transport G Caustic Scrubbing (Neutralize HCl & HF) F->G Exhaust Treatment

Workflow for the segregation and thermal destruction of halogenated pyrimidine waste.

References

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls Source: ResearchGate URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (EPA) URL:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL:[Link]

  • OFFICE OF ENVIRONMENTAL SUSTAINABILITY: Incineration Parameters Source: Environmental Protection Agency Ireland URL:[Link]

Sources

Navigating the Safe Handling of 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine represents a class of substituted pyrimidines with significant potential in medicinal chemistry. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols for analogous chemical structures.

Given that a specific Safety Data Sheet (SDS) for 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine may not be readily available, a precautionary approach is paramount. The guidance herein is synthesized from safety data for structurally similar chlorinated and fluorinated pyrimidine derivatives. These compounds consistently indicate potential for skin, eye, and respiratory irritation, as well as being harmful if swallowed.

Core Hazard Assessment and Engineering Controls

A thorough risk assessment is the critical first step before handling any new chemical entity.[1] Based on the hazard classifications of similar compounds, 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[2][3][4][5]

Engineering Controls are your first line of defense:

  • Chemical Fume Hood: All manipulations of solid or solutions of the compound, especially those with the potential for aerosol generation (e.g., weighing, preparing solutions, sonicating), must be conducted in a certified chemical fume hood.[1]

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the concentration of any airborne particulates or vapors.[6][7]

  • Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[6][8]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A multi-layered PPE approach is recommended to minimize exposure.[1] The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Low-Hazard Activities (e.g., handling sealed containers)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)• Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)

Rationale for PPE Selection:

  • Hand Protection: Chemical-resistant nitrile gloves are essential to prevent skin contact.[9] Double-gloving is recommended for moderate to high-hazard activities to provide an extra layer of protection against potential tears or permeation.[10] Always inspect gloves for any signs of damage before use and change them immediately if contaminated.[9]

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory to protect against splashes and airborne particles.[9] For activities with a higher splash risk, a face shield should be worn in conjunction with goggles.[11][12]

  • Skin and Body Protection: A fully buttoned laboratory coat protects the skin from accidental contact.[10] For high-hazard activities, a disposable, solid-front gown provides a higher level of protection.

  • Respiratory Protection: While working in a fume hood is the primary method of respiratory protection, an N95 or higher-rated respirator may be necessary during large-scale operations or when cleaning up spills where aerosolization is possible.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is crucial for ensuring safety and preventing contamination.[1]

Protocol for Weighing the Solid Compound:

  • Don PPE: Put on the appropriate PPE as outlined in the table for moderate-hazard activities.

  • Work in a Fume Hood: Perform all weighing activities within a certified chemical fume hood to contain any airborne particles.[10]

  • Use Appropriate Tools: Utilize anti-static weighing paper or a tared container to minimize electrostatic discharge.[7]

  • Minimize Dust: Handle the solid compound gently to avoid creating dust.

  • Secure Container: Tightly close the container immediately after use.[2]

  • Clean Up: Decontaminate the balance and surrounding area after weighing.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup and Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 Proceed if safe handle1 Weigh Compound prep2->handle1 Begin work handle2 Prepare Solution handle1->handle2 handle3 Securely Cap Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Work complete clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste per Protocol clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: Step-by-step workflow for handling the compound.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing paper, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, properly labeled hazardous waste container. Do not discharge to sewer systems.[7]

  • Empty Containers: "Empty" containers may still retain product residue and should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.[7]

  • Consult Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.[6]

Emergency Procedures

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and seek medical attention if irritation persists.[2][5]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • In Case of Inhalation: Move the individual to fresh air.[2] If breathing is difficult, seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By adhering to these safety protocols, researchers can confidently and safely handle 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine, fostering a secure environment for scientific advancement.

References

  • PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. Retrieved from [Link]

  • Department of Health, Victoria. (2024, December 27). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.